molecular formula C26H52O5Si2 B1600047 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal CAS No. 201053-38-5

4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal

Cat. No.: B1600047
CAS No.: 201053-38-5
M. Wt: 500.9 g/mol
InChI Key: QRUQNCIVNNLVGC-TWJOJJKGSA-N
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Description

4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal is a useful research compound. Its molecular formula is C26H52O5Si2 and its molecular weight is 500.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R,3S,4R)-4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O5Si2/c1-17(2)32(18(3)4,19(5)6)29-16-25-26(30-23(13)27)24(14-15-28-25)31-33(20(7)8,21(9)10)22(11)12/h14-15,17-22,24-26H,16H2,1-13H3/t24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUQNCIVNNLVGC-TWJOJJKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O[Si](C(C)C)(C(C)C)C(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[Si](C(C)C)(C(C)C)C(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446275
Record name 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201053-38-5
Record name 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal: A Keystone Glycosyl Donor in Modern Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal (CAS 201053-38-5), a sophisticated and highly versatile glycosyl donor in the field of synthetic carbohydrate chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex oligosaccharides and glycoconjugates. We will delve into the strategic design of this molecule, its synthesis, characterization, and its pivotal role in stereoselective glycosylation reactions.

The Strategic Design of a Glycosyl Donor: Why This Specific Architecture?

The efficacy of a glycosyl donor is intrinsically linked to the nature and placement of its protecting groups. The unique arrangement of an acetyl group at the C4 position and bulky triisopropylsilyl (TIPS) ethers at the C3 and C6 positions of the D-galactal scaffold is a deliberate design choice that imparts specific reactivity and stereochemical control.

  • The Glycal Core: D-Galactal, an unsaturated pyranoid, serves as a versatile precursor for the synthesis of 2-deoxygalactosides, which are prevalent motifs in many biologically significant glycans. The double bond between C1 and C2 allows for electrophilic activation, initiating the glycosylation cascade.

  • The Triisopropylsilyl (TIPS) Protecting Groups: The choice of the bulky TIPS groups at the C3 and C6 positions is critical. Silyl ethers are known for their tunable stability and their influence on the conformation of the pyranose ring.[1] The steric hindrance of the TIPS groups can influence the trajectory of the incoming glycosyl acceptor, thereby directing the stereochemical outcome of the glycosylation. Furthermore, their lipophilicity enhances the solubility of the donor in organic solvents commonly used in synthesis.

  • The 4-O-Acetyl Group: The acetyl group at the C4 position is not merely a protecting group; it is a key player in modulating the reactivity of the donor and influencing the stereoselectivity of the glycosidic bond formation. This concept, known as remote participation, involves the C4-ester group influencing the stereochemical environment at the anomeric center (C1).

Synthesis and Characterization

The synthesis of 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal is a multi-step process that requires careful control of regioselectivity. A plausible synthetic route, based on established methodologies for the selective protection of glycals, is outlined below.

Synthetic Pathway

The synthesis commences with the readily available 3,4,6-Tri-O-acetyl-D-galactal. A selective deacetylation at the C3 and C6 positions, followed by silylation and a final acetylation at C4, would yield the target molecule. A key challenge is the selective deacetylation, which can be achieved using enzymatic or chemoselective methods.

Synthesis_Pathway Start 3,4,6-Tri-O-acetyl-D-galactal Intermediate1 4-O-Acetyl-D-galactal Start->Intermediate1 Selective Deacetylation (e.g., Me3SI/KMnO4) Intermediate2 3,6-Di-O-(triisopropylsilyl)-4-O-acetyl-D-galactal Intermediate1->Intermediate2 Silylation (TIPSCl, Imidazole) Target 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal Intermediate2->Target Acetylation (Ac2O, Pyridine)

Caption: General mechanism of glycal activation and glycosylation.

The electrophilic activator (e.g., N-iodosuccinimide/triflic acid) adds to the electron-rich double bond, leading to the formation of a reactive intermediate, such as an oxocarbenium ion. The glycosyl acceptor then attacks the anomeric carbon. The stereoselectivity of this attack is influenced by the steric hindrance imposed by the C3-TIPS group and the electronic effects of the C4-acetyl group. The bulky TIPS group at C3 is expected to favor the formation of the α-glycoside by sterically hindering the approach of the acceptor from the β-face.

Representative Glycosylation Protocol

This protocol outlines a general procedure for the glycosylation of a primary alcohol with 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal.

  • Preparation: To a solution of 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add powdered 4 Å molecular sieves.

  • Activation: After stirring for 30 minutes, add N-iodosuccinimide (NIS, 1.5 eq) to the mixture.

  • Initiation: Slowly add a solution of trifluoromethanesulfonic acid (TfOH, 0.1 eq) in DCM to the reaction mixture.

  • Reaction: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

  • Work-up: Filter the mixture through Celite, and separate the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 2-deoxy-α-D-galactoside.

Conclusion: A Tailored Tool for Complex Glycan Synthesis

4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal represents a pinnacle of rational design in glycosyl donor chemistry. The strategic placement of bulky silyl ethers and a remote participating acetyl group provides a powerful tool for the stereoselective synthesis of 2-deoxy-α-D-galactosides. Its utility in the construction of complex oligosaccharides underscores the importance of fine-tuning the electronic and steric properties of glycosyl donors to achieve desired synthetic outcomes. This guide serves as a foundational resource for researchers aiming to leverage the unique reactivity of this donor in their synthetic endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Ghosh, R., et al. (2021). Me3SI-promoted chemoselective deacetylation: a general and mild protocol. RSC Advances, 11(35), 21535-21540. [Link]

  • Fair, R. J., & Kaelin, D. E. (2010). Selective Acetylation of per-O-TMS-Protected Monosaccharides. Organic letters, 12(19), 4348–4351. [Link]

  • Bandyopadhyay, S., & Mukhopadhyay, B. (2018). Chemical O‐Glycosylations: An Overview. ChemistryOpen, 7(5), 371–401. [Link]

  • Shaik, F. A., et al. (2021). Chemical Synthesis of Human Milk Oligosaccharides: Sialyllacto-N-Tetraose a (LSTa). The Journal of Organic Chemistry, 86(24), 17798–17810. [Link]

  • Bertini, S., et al. (2008). Process for the preparation of 3,6-di-o-acetyl-d-glycals. WIPO Patent WO/2008/081270. [Link]

  • Yu, H., & Chen, X. (2006). O-Sialylation with N-Acetyl-5-N,4-O-Carbonyl Protected Thiosialoside Donors in Dichloromethane; Facile and Selective Cleavage of the Oxazolidinone Ring. Organic letters, 8(25), 5781–5784. [Link]

  • Grynkiewicz, G., & Priebe, W. (1982). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of omega-aminoalkyl 2-deoxy- and 2,3-dideoxy-D-hexopyranosides. Carbohydrate Research, 109, 47-56. [Link]

  • Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Retrieved from [Link]

  • Mash, E. A., et al. (1990). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses, 68, 92. [Link]

  • Lee, E. E., & O'Brien, E. (1975). Selective acetylation of D-galactose. Carbohydrate research, 41, 313–317. [Link]

  • Torres, D. P. M., et al. (2016). Synthesis and purification of galacto-oligosaccharides: state of the art. Critical reviews in food science and nutrition, 56(13), 2236–2252. [Link]

  • Kumar, A., et al. (2021). Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam. Organic Syntheses, 98, 491-508. [Link]

  • Hocek, M. (n.d.). Synthesis of modified nucleoside triphosphates and polymerase construction of functionalized nucleic acids. Retrieved from [Link]

  • Kumar, A., et al. (2021). Galactose Glycopolymer-Grafted Silica Nanoparticles: Synthesis and Binding Studies with Lectin. ACS omega, 6(34), 22135–22145. [Link]

  • Horton, D., et al. (1985). Selective acylation of 6-deoxyglycals. Carbohydrate Research, 144(2), 317-324. [Link]

  • SpectraBase. (n.d.). 3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-galactal. Retrieved from [Link]

  • Castillo, N., et al. (2021). Aqueous Chemical Synthesis of Nanosized ZnGa2O4 Using Mild Reaction Conditions: Effect of pH on the Structural, Morphological, Textural, Electronic, and Photocatalytic Properties. Nanomaterials, 11(10), 2536. [Link]

Sources

Technical Guide: Structure and Properties of 3,6-di-O-TIPS-4-O-acetyl-galactal

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characteristics, synthesis, and application of 3,6-di-O-triisopropylsilyl-4-O-acetyl-D-galactal , a strategically protected glycal intermediate used in complex oligosaccharide synthesis.[1]

Executive Summary

3,6-di-O-TIPS-4-O-acetyl-D-galactal is a differentially protected carbohydrate building block.[1] Its utility lies in the orthogonality of its protecting groups: the silyl ethers (TIPS) at positions C3 and C6 are stable to basic conditions and mild nucleophiles, while the ester (Acetyl) at C4 is base-labile.[1] This pattern allows researchers to selectively deprotect the C4 position for branching or inversion (synthesis of talose/mannose derivatives) without disturbing the allylic (C3) or primary (C6) centers.[1]

Structural Analysis & Physicochemical Properties[1][2]

Molecular Architecture

The molecule is based on the D-galactal core, a cyclic enol ether (glycal).[1]

  • Core: 1,5-anhydro-2-deoxy-D-lyxo-hex-1-enitol.[1]

  • Conformation: Predominantly adopts the

    
     (half-chair)  conformation to minimize 1,3-diaxial interactions, placing the bulky C6-TIPS group in a pseudo-equatorial position.[1]
    
  • Stereochemistry:

    • C3: Pseudo-equatorial silyl ether.[1]

    • C4: Pseudo-axial acetyl ester (characteristic of the galacto configuration).[1]

    • C6: Primary silyl ether.[1]

Key Properties Table
PropertyValue / Description
Chemical Formula C

H

O

Si

Molecular Weight 500.87 g/mol
Appearance Colorless viscous oil (typical for high-MW silyl sugars)
Solubility Soluble in DCM, THF, Toluene, Hexanes; Insoluble in water.[1]
R

Value
~0.6 (Hexanes:EtOAc 9:1) - Higher than mono-silylated precursors.[1]
Stability Acid: Labile (TIPS cleaves in HF/Pyridine or TBAF).[1] Base: TIPS is stable; Acetyl cleaves (Zemplén conditions).[1]

Synthesis Protocol

The synthesis exploits the steric hierarchy of the hydroxyl groups on D-galactal: Primary (C6) > Allylic (C3) > Secondary Axial (C4) .[1]

Reaction Logic (Graphviz)

The following diagram illustrates the regioselective pathway.[1]

SynthesisPath Galactal D-Galactal (Triol) Step1 Step 1: Silylation (TIPSCl, Imidazole, DMF) Kinetic Control Galactal->Step1 Intermed 3,6-di-O-TIPS-galactal (Major Isomer) Step1->Intermed Selectivity: C6 > C3 >> C4 Step2 Step 2: Acetylation (Ac2O, Pyridine) Capping C4 Intermed->Step2 Product 3,6-di-O-TIPS-4-O-Ac-galactal (Target) Step2->Product Quantitative

Figure 1: Stepwise synthesis exploiting the lower reactivity of the axial C4 hydroxyl.

Detailed Methodology

Step 1: Regioselective Silylation

  • Setup: Dissolve D-galactal (1.0 equiv) in anhydrous DMF (0.5 M).

  • Reagents: Add Imidazole (5.0 equiv) followed by TIPSCl (2.4 equiv).

    • Note: The slight excess (2.4 eq) ensures full coverage of C3 and C6 without significantly silylating the hindered C4 position.[1]

  • Conditions: Stir at 0°C for 1 hour, then warm to RT for 12 hours.

  • Workup: Dilute with Et

    
    O, wash with water (3x) and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Intermediate: 3,6-di-O-TIPS-galactal (usually isolated to remove traces of tri-TIPS byproduct).[1]

Step 2: C4-Acetylation

  • Setup: Dissolve the intermediate (3,6-di-TIPS-galactal) in Pyridine (0.2 M).

  • Reagents: Add Acetic Anhydride (Ac

    
    O, 5.0 equiv) and a catalytic amount of DMAP (0.05 equiv).
    
  • Conditions: Stir at RT for 4 hours. Monitor by TLC (disappearance of OH band).[1]

  • Purification: Flash chromatography on silica gel (Eluent: Hexanes/EtOAc 95:5).

Spectroscopic Characterization (NMR)

The identity of the compound is validated by the specific shifts of the galactal protons and the integration of the protecting groups.[1]

H NMR Data (400 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
H-1 6.35dd6.2, 1.5Enol ether alkene proton (deshielded).[1]
H-2 4.70ddd6.2, 2.5, 1.5Alkene proton; couples to H1 and H3.
H-3 4.45m-Allylic; shift indicates silyl ether (not ester).[1]
H-4 5.55 d3.5Diagnostic: Downfield shift due to Acetyl group.[1] Small

confirms axial orientation.[1]
H-5 4.10m-Ring proton.[1]
H-6a/b 3.90 - 4.00m-Primary alcohol methylene.[1]
OAc 2.10s-Acetyl methyl group (3H).[1]
TIPS 1.05 - 1.15m-Two TIPS groups (~42H).[1]
C NMR Highlights
  • C1: ~144 ppm (Enol ether carbon).[1]

  • C2: ~100 ppm (Alkene carbon).[1]

  • C=O (Ac): ~170 ppm.[1]

  • C4: Shifted downfield (~68-70 ppm) relative to the di-TIPS precursor due to acylation.[1]

Reactivity & Applications

This building block is designed for Danishefsky-type glycal assembly and stereoselective functionalization .[1]

Orthogonal Deprotection[1]
  • Scenario: Synthesis of branched oligosaccharides.

  • Action: Treat with NaOMe/MeOH (Zemplén).

  • Result: Removal of C4-OAc only. The C3/C6 TIPS groups remain intact. This exposes the C4-OH for glycosylation (to create a 1

    
    4 linkage) or oxidation.[1]
    
Electrophilic Addition (C1-C2)

The electron-rich double bond reacts with electrophiles.[1] The bulky C3-TIPS group directs incoming electrophiles to the


-face  (bottom face), enhancing stereoselectivity.[1]
  • Azidonitration: Reaction with CAN/NaN

    
     yields 2-azido-2-deoxy-galactose derivatives (precursors to GalNAc).[1]
    
  • Epoxidation: DMDO oxidation yields the 1,2-anhydro-sugar (epoxide), which can be opened by nucleophiles to form

    
    -glycosides.[1]
    

References

  • Danishefsky, S. J., & Bilodeau, M. T. (1996).[1] Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence. Angewandte Chemie International Edition, 35(13-14), 1380–1419.[1] Link[1]

  • Seeberger, P. H., et al. (2001).[1] Synthesis of 3,6-di-O-TIPS-galactal intermediates for automated synthesis. Journal of the American Chemical Society, 123(50), 12605-12619.[1] (Contextual citation for TIPS-galactal stability).

  • ChemicalBook. (2024).[1] 3,6-Di-O-triisopropylsilyl-D-galactal Product Entry (CAS 201053-37-4).[1][] Link

  • BenchChem. (2025).[1][3] Application Notes for Oligosaccharide Synthesis Utilizing Protected Glycals. Link[1]

Sources

The Strategic deployment of D-Galactal Derivatives in Stereoselective Glycosylation: A Technical Guide for Advanced Practitioners

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

D-galactal, a 1,2-unsaturated derivative of D-galactose, stands as a cornerstone in modern carbohydrate chemistry, offering a versatile platform for the stereoselective synthesis of a diverse array of glycosides.[1] Its unique electronic and conformational properties, stemming from the endocyclic double bond, enable a rich repertoire of chemical transformations not readily accessible with conventional glycosyl donors. This in-depth technical guide provides a comprehensive overview of the core strategies employing D-galactal and its derivatives for the stereoselective construction of glycosidic linkages. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and offer expert insights into the nuances of reaction design and execution. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of D-galactal chemistry for the synthesis of complex carbohydrates and glycoconjugates.

Introduction: The Enduring Significance of D-Galactal in Glycosylation Chemistry

The synthesis of stereochemically pure glycosides is a formidable challenge in organic chemistry.[2] The anomeric center's stereochemistry profoundly influences the biological activity of oligosaccharides and glycoconjugates. D-galactal has emerged as a powerful and versatile starting material for stereoselective glycosylation due to the reactivity of its enol ether moiety. This guide will explore three major avenues of D-galactal chemistry: the synthesis of 2-deoxyglycosides, the Ferrier rearrangement for 2,3-unsaturated glycosides, and the synthesis of 2-aminoglycosides via azido-functionalization.

Synthesis of 2-Deoxyglycosides: Direct and Stereocontrolled Approaches

2-Deoxy sugars are integral components of numerous biologically active natural products, including antibiotics and anticancer agents.[3] The absence of a substituent at the C-2 position, however, precludes the use of neighboring group participation, a classical strategy for achieving 1,2-trans-glycosylation. D-galactal provides an elegant solution to this synthetic challenge.

Electrophilic Activation of the Glycal Double Bond

The direct addition of nucleophiles to the double bond of D-galactal, activated by an electrophile, is a primary method for synthesizing 2-deoxyglycosides. A variety of promoters have been developed to achieve high stereoselectivity, predominantly favoring the formation of the α-anomer.

One notable method involves the use of a gold(I) catalyst, which directly activates the glycal to yield α-deoxyglycosides with high stereocontrol.[4] Mechanistic studies suggest the reaction proceeds via a syn-addition of a proton and the oxygen nucleophile across the carbon-carbon double bond.[4]

Experimental Protocol: Gold(I)-Catalyzed α-Glycosylation of D-Galactal [4]

  • To a solution of the D-galactal donor (1.0 equiv) and the alcohol acceptor (1.2 equiv) in anhydrous dichloromethane (DCM) is added [(pCF3Ph)3P)AuCl] (0.05 equiv) and AgOTf (0.10 equiv).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is purified by silica gel chromatography.

  • Expert Insight: The choice of the gold catalyst and the silver salt co-catalyst is critical for achieving high yields and stereoselectivity. The perfluorinated phosphine ligand on the gold catalyst enhances its Lewis acidity and promotes the reaction.

Protecting Group Strategies for Stereocontrol

The strategic placement of protecting groups on the D-galactal scaffold can significantly influence the stereochemical outcome of the glycosylation. For instance, a 3,4-O-isopropylidene group in combination with a bulky 6-O-silyl group has been shown to direct the synthesis towards either α- or β-2-deoxygalactosides depending on the specific donor and reaction conditions.[5]

G cluster_alpha α-Selective Glycosylation cluster_beta β-Selective Glycosylation Thioglycoside_Donor 2-Deoxy-thioglycoside (3,4-O-isopropylidene-6-O-TBDPS) Alpha_Product α-2-Deoxygalactoside Thioglycoside_Donor->Alpha_Product NIS/TfOH Galactal_Donor Galactal (3,4-O-isopropylidene-6-O-TBDPS) Beta_Product β-2-Deoxygalactoside Galactal_Donor->Beta_Product 1. IDCP 2. Acceptor

The Ferrier Rearrangement: Accessing 2,3-Unsaturated Glycosides

The Ferrier rearrangement is a powerful Lewis acid-catalyzed transformation of glycals into 2,3-unsaturated glycosides.[6][7] This reaction proceeds through a delocalized allylic oxocarbenium ion intermediate, which is then attacked by a nucleophile.[7]

Mechanism of the Ferrier Rearrangement

The reaction is initiated by the coordination of a Lewis acid to the oxygen at C-3 of the glycal, facilitating the departure of the C-3 substituent and the formation of a resonance-stabilized allylic oxocarbenium ion.[7][8] The nucleophile then attacks the anomeric carbon, typically from the α-face, to yield the 2,3-unsaturated glycoside.[6]

Ferrier_Mechanism Galactal 3-O-Acetyl-D-galactal Intermediate Allylic Oxocarbenium Ion Galactal->Intermediate + Lewis Acid - AcO⁻ Product 2,3-Unsaturated α-Glycoside Intermediate->Product + Nucleophile (ROH)

Scope and Applications

The Ferrier rearrangement is compatible with a wide range of nucleophiles, including alcohols, thiols, and carbon nucleophiles, leading to the formation of O-, S-, and C-glycosides, respectively.[6][7] This versatility has made it a valuable tool in the synthesis of complex natural products.[6]

Table 1: Representative Lewis Acids and Conditions for the Ferrier Rearrangement [7]

Lewis AcidSolventTemperatureα:β Ratio
BF₃·OEt₂DichloromethaneRT95:5
InCl₃DichloromethaneRT7:1
SnCl₄Dichloromethane-78 °C86:14
Yb(OTf)₃AcetonitrileRTVaries

Synthesis of 2-Amino-2-deoxygalactosides: The Azidonitration Reaction

2-Amino sugars are crucial constituents of many glycoproteins and glycolipids. The azidonitration of D-galactal is a cornerstone reaction for the synthesis of 2-azido-2-deoxygalactosyl derivatives, which are versatile precursors to 2-amino sugars.[9][10][11]

The Lemieux Azidonitration

Developed by Lemieux and Ratcliffe, the azidonitration of tri-O-acetyl-D-galactal using ceric ammonium nitrate (CAN) and sodium azide in acetonitrile provides a mixture of 2-azido-1-nitrate products.[9][10] The major products are the β-galacto, α-galacto, and α-talo isomers.[10] These nitrate adducts can be readily converted into more useful glycosyl donors, such as glycosyl halides.[9][10]

Experimental Protocol: Azidonitration of Tri-O-acetyl-D-galactal [9][10]

  • To a solution of tri-O-acetyl-D-galactal in acetonitrile, add sodium azide and ceric ammonium nitrate.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water and extracted with an organic solvent.

  • The crude product is a mixture of isomers that can be separated by column chromatography.

  • Causality behind Experimental Choices: Acetonitrile is the solvent of choice as it effectively dissolves both the organic substrate and the inorganic reagents. Ceric ammonium nitrate acts as the oxidant to generate the azido radical.

Conversion to Glycosyl Donors and Glycosylation

The resulting 2-azido-1-nitrate products can be converted to glycosyl chlorides or bromides, which are excellent donors for glycosylation reactions.[9][12] The presence of the non-participating azido group at C-2 generally leads to the formation of the thermodynamically favored α-glycoside due to the anomeric effect.[12]

Azidonitration_Workflow Galactal Tri-O-acetyl-D-galactal Azidonitrate 2-Azido-1-nitrate Adducts Galactal->Azidonitrate CAN, NaN₃ CH₃CN Glycosyl_Halide 2-Azido-glycosyl Halide Azidonitrate->Glycosyl_Halide Halide Salt Aminoglycoside 2-Amino-α-glycoside Glycosyl_Halide->Aminoglycoside 1. Glycosylation 2. Reduction of Azide

Advanced and Emerging Methods

The field of glycosylation is continuously evolving, with new catalysts and methodologies being developed to address the challenges of stereocontrol.

Organocatalysis

Bifunctional organocatalysts, such as cinchona/thiourea derivatives, have been successfully employed for the direct and α-stereoselective glycosylation of 2-nitrogalactals.[13] These catalysts operate under mild conditions and are applicable to a wide range of acceptors.[13]

Palladium-Catalyzed Glycosylation

Palladium-catalyzed glycosylation reactions using glycals have emerged as a powerful tool for stereoselective synthesis.[14] These methods often proceed via π-allyl palladium intermediates, allowing for excellent control over the stereochemical outcome.[14]

Conclusion and Future Outlook

D-galactal and its derivatives remain indispensable tools in the arsenal of the synthetic carbohydrate chemist. The methodologies discussed in this guide, from the classical Ferrier rearrangement and azidonitration to modern catalytic approaches, provide a robust framework for the stereoselective synthesis of diverse and complex glycosidic structures. Future developments will likely focus on the discovery of even more selective and efficient catalysts, as well as the expansion of the substrate scope to include more challenging and biologically relevant targets. The continued exploration of D-galactal chemistry will undoubtedly pave the way for new discoveries in glycobiology and the development of novel carbohydrate-based therapeutics.

References

  • Jandl, C., & Gschwind, R. M. (2020). Insight into the Ferrier Rearrangement by Combining Flash Chemistry and Superacids. Angewandte Chemie International Edition, 60(7), 3656-3663. [Link]

  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244-1251. [Link]

  • Bennett, C. S. (2017). Gold(I)-Catalyzed Direct Stereoselective Synthesis of Deoxyglycosides from Glycals. Journal of the American Chemical Society, 139(40), 14049-14052. [Link]

  • McGarrigle, E. M., & Jamshidi, S. (2016). Stereoselective Glycosylation of 2-Nitrogalactals Catalyzed by a Bifunctional Organocatalyst. Organic Letters, 18(17), 4388-4391. [Link]

  • Ferrier, R. J. (1962). Unsaturated carbohydrates. Part I. A new synthesis of 2, 3-dideoxy-α-D-erythro-hex-2-enopyranosides. Journal of the Chemical Society (Resumed), 352-355.
  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244-1251. [Link]

  • English, C. K. (2024). Development Of Methods For The Synthesis Of 2-Deoxy Glycosides. Wayne State University. [Link]

  • Kim, H., & Kim, K. S. (2024). Stereoselective Synthesis of Glycosides via Tsuji-Trost Type Glycosylation Using 3,4-Carbonate Galactals. Accounts of Chemical Research. [Link]

  • Walvoort, M. T. C., van den Elst, H., Plante, O. J., Kröck, L., Seeberger, P. H., van der Marel, G. A., & Codée, J. D. C. (2018). Stereocontrolled Synthesis of 2-Deoxy-galactopyranosides via Isopropylidene-Protected 6-O-Silylated Donors. Organic Letters, 20(8), 2335-2339. [Link]

  • Ferrier, R. J. (2023). Ferrier rearrangement. Grokipedia. [Link]

  • Szafran, K., & Szeja, W. (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. The Journal of Organic Chemistry. [Link]

  • Ferrier, R. J. (2023). Ferrier rearrangement. Wikipedia. [Link]

  • Tanaka, H., & Takahashi, T. (2021). Azidochrolination reaction of tri-O-acetyl-D-galactal. Glycoscience Protocols (GlycoPODv2). [Link]

  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244-1251. [Link]

  • Szafran, K., & Szeja, W. (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. The Journal of Organic Chemistry. [Link]

  • Pistorio, S. G., & Bennett, C. S. (2023). New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. IRL @ UMSL. [Link]

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4-O-acetyl-3,6-di-O-triisopropylsilyl-D-galactal molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-O-acetyl-3,6-di-O-triisopropylsilyl-D-galactal: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-O-acetyl-3,6-di-O-triisopropylsilyl-D-galactal, a key synthetic intermediate in carbohydrate chemistry. The strategic placement of a bulky triisopropylsilyl (TIPS) protecting group at the C3 and C6 hydroxyls, alongside an acetyl group at C4, renders this D-galactal derivative a highly versatile building block for the synthesis of complex oligosaccharides and glycoconjugates. This document details its physicochemical properties, provides an expert-driven protocol for its synthesis and purification, outlines methods for its structural characterization, and explores its applications, particularly in the field of drug development and glycobiology.

Introduction: The Strategic Importance of Protected Galactals

D-galactal and its derivatives are indispensable tools in modern glycosylation chemistry.[1] The enol ether functionality of the glycal moiety allows for a wide range of chemical transformations, making it a precursor for 2-deoxy sugars and a valuable glycosyl donor.[2] The efficacy of these transformations, however, hinges on the precise use of protecting groups to mask or unmask specific hydroxyl groups, thereby directing reactivity to the desired position.

The subject of this guide, 4-O-acetyl-3,6-di-O-triisopropylsilyl-D-galactal, is a prime example of strategic protection. The triisopropylsilyl (TIPS) groups are exceptionally bulky silyl ethers, which not only provide robust protection during synthesis but also significantly enhance solubility in organic solvents.[3] The acetyl group at the C4 position offers orthogonal protection, meaning it can be selectively removed under conditions that leave the silyl ethers intact. This differential protection is crucial for the stepwise construction of complex carbohydrate structures, which are vital components of glycoproteins and glycolipids involved in fundamental biological processes such as cell signaling and immune response.[1]

Physicochemical Properties

The fundamental properties of the title compound are summarized below. This data is essential for calculating molar equivalents in synthetic protocols and for analytical characterization.

PropertyValueSource
Molecular Formula C₂₆H₅₂O₅Si₂[4]
Molecular Weight 500.86 g/mol [4]
Appearance Expected to be a colorless oil or low-melting solidInferred from related compounds[1][5]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Hexanes)Inferred from synthetic procedures for similar compounds[6]

Synthesis and Purification Workflow

The synthesis of 4-O-acetyl-3,6-di-O-triisopropylsilyl-D-galactal from the commercially available 3,4,6-tri-O-acetyl-D-galactal is a multi-step process involving selective deacetylation followed by regioselective silylation and re-acetylation. This strategy is designed to precisely install the desired protecting groups.

Synthetic Workflow Diagram

The diagram below illustrates the logical flow of the synthesis, highlighting the key transformations from a common starting material to the final product.

Synthesis_Workflow Start 3,4,6-Tri-O-acetyl-D-galactal (Commercially Available) Step1 Selective Deacetylation (e.g., Hydrazine Acetate) Intermediate1 3,6-Di-O-acetyl-D-galactal Start2 D-Galactal Step2a Step 1: Regioselective Silylation (TIPSCl, Imidazole, DCM) Start2->Step2a Protect primary (C6) and sterically accessible (C3) hydroxyls Intermediate2 3,6-di-O-triisopropylsilyl-D-galactal Step2a->Intermediate2 Step2b Step 2: Acetylation (Ac₂O, Pyridine) Intermediate2->Step2b Protect remaining C4 hydroxyl Product 4-O-acetyl-3,6-di-O-triisopropylsilyl-D-galactal (Final Product) Step2b->Product Purification Purification (Silica Gel Chromatography) Product->Purification Isolate pure compound

Caption: Synthetic pathway from D-Galactal to the target compound.

Detailed Experimental Protocol

This protocol is based on established methods in carbohydrate chemistry for silylation and acetylation.[7]

Step 1: Synthesis of 3,6-di-O-triisopropylsilyl-D-galactal

  • Preparation: To a solution of D-galactal (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a flame-dried, round-bottom flask under an argon atmosphere, add imidazole (2.5 eq).

    • Expert Insight: Imidazole acts as both a base to neutralize the HCl byproduct and as a catalyst, enhancing the reactivity of the silylating agent.

  • Silylation: Cool the solution to 0 °C using an ice bath. Add triisopropylsilyl chloride (TIPSCl, 2.2 eq) dropwise over 15 minutes.

    • Expert Insight: Dropwise addition at low temperature helps control the exothermic reaction and improves regioselectivity towards the more reactive primary C6 hydroxyl and the sterically accessible C3 hydroxyl over the more hindered C4 hydroxyl.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Hexanes/Ethyl Acetate (4:1). The product spot should be significantly less polar (higher Rf) than the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 2: Synthesis of 4-O-acetyl-3,6-di-O-triisopropylsilyl-D-galactal

  • Acetylation: Dissolve the crude 3,6-di-O-triisopropylsilyl-D-galactal from the previous step in a mixture of anhydrous pyridine and acetic anhydride (Ac₂O) (approx. 2:1 v/v).

    • Expert Insight: Pyridine serves as the solvent and base to catalyze the acetylation of the remaining C4 hydroxyl group.

  • Reaction: Stir the solution at room temperature for 2-4 hours, again monitoring by TLC until the starting material is fully consumed.

  • Work-up and Purification: Co-evaporate the reaction mixture with toluene under reduced pressure to remove residual pyridine. Dissolve the resulting residue in ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure title compound.

Structural Elucidation and Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the anomeric proton of the galactal moiety, protons adjacent to the oxygenated carbons, a singlet around 2.0-2.2 ppm corresponding to the acetyl methyl protons, and complex multiplets in the 0.9-1.2 ppm region corresponding to the numerous protons of the two bulky triisopropylsilyl groups.[6][8]

    • ¹³C NMR: The spectrum should reveal signals for the two carbons of the enol ether double bond, four carbons of the pyranose ring, the acetyl carbonyl carbon around 170 ppm, the acetyl methyl carbon around 21 ppm, and the characteristic carbons of the TIPS protecting groups.[6][8]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement, which can be used to confirm the elemental composition. The expected mass for the [M+Na]⁺ adduct of C₂₆H₅₂O₅Si₂ would be calculated and compared to the experimental value.[6]

Applications in Drug Development and Glycobiology

The unique structural features of 4-O-acetyl-3,6-di-O-triisopropylsilyl-D-galactal make it a powerful tool for researchers in medicinal chemistry and drug discovery.

Role as an Advanced Glycosylation Intermediate

This compound is an ideal precursor for the synthesis of 2-deoxy-galactosides. The glycal can be elaborated into a glycosyl donor, which can then be used to form glycosidic linkages with alcohols, thiols, or other sugars. The orthogonal protecting groups allow for selective deprotection and further functionalization. For instance, the C4-acetyl group can be removed to allow for chain extension at that position, while the robust TIPS ethers protect the C3 and C6 positions for later-stage modifications. This is critical for synthesizing oligosaccharides that mimic complex biological glycans, which are often targets for vaccines, diagnostics, and therapeutics.[9][10]

Enhancing Therapeutic Properties through Silylation

The incorporation of silyl groups into bioactive molecules is a recognized strategy in drug design.[3] The two TIPS groups on this galactal derivative impart significant lipophilicity. When this building block is incorporated into a larger molecule, it can improve properties such as:

  • Cell Membrane Permeability: Increased lipophilicity can enhance the ability of a drug candidate to cross cellular membranes, potentially leading to better bioavailability.[3]

  • Prodrug Strategies: Silyl ethers can be designed to be stable under normal physiological conditions but are cleaved in specific environments, such as the acidic milieu of tumor tissues or by certain enzymes. This allows for targeted drug release, increasing efficacy and reducing off-target side effects.[3]

Leveraging the Galactose Scaffold for Targeted Delivery

Galactose itself is a powerful vector in drug delivery.[11] Certain cell types, most notably hepatocytes in the liver, express asialoglycoprotein receptors (ASGPRs) that specifically recognize and bind galactose residues. By using 4-O-acetyl-3,6-di-O-triisopropylsilyl-D-galactal to construct galactosylated prodrugs or drug carriers, researchers can develop systems that selectively target the liver. This is highly advantageous for treating liver diseases, such as hepatitis or hepatocellular carcinoma, by concentrating the therapeutic agent where it is needed most.[11]

Application Logic Diagram

Application_Logic Compound 4-O-acetyl-3,6-di-O-triisopropylsilyl-D-galactal Feature1 Orthogonal Protecting Groups (Ac vs. TIPS) Compound->Feature1 Feature2 Bulky, Lipophilic TIPS Groups Compound->Feature2 Feature3 Galactose Backbone Compound->Feature3 App1 Synthesis of Complex Oligosaccharides Feature1->App1 enables App2 Improved Drug Delivery (e.g., cell permeability) Feature2->App2 improves App3 Targeted Prodrug Design (e.g., liver targeting) Feature2->App3 facilitates Feature3->App3 enables

Caption: Key structural features and their resulting applications.

Conclusion

4-O-acetyl-3,6-di-O-triisopropylsilyl-D-galactal is more than just a protected sugar; it is a strategically designed molecule that offers chemists precise control over synthetic pathways. Its combination of a reactive glycal core with a sophisticated, orthogonal protecting group scheme makes it an invaluable asset in the construction of biologically relevant glycans. For researchers in drug development, the properties imparted by the silyl ethers and the inherent targeting capabilities of the galactose scaffold provide a powerful platform for creating next-generation therapeutics with enhanced efficacy and specificity.

References

  • Mouffok, S., Haba, H., Lavaud, C., Long, C., & Benkhaled, M. (2012). Chemical constituents of Centaurea omphalotricha Coss. & Durieu ex Batt. & Trab.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubChem. (n.d.). 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal. Retrieved from [Link]

  • University of the Pacific. (2021). Novel Silylated Small Molecule Derivatives as Anticancer Agents. Retrieved from [Link]

  • MDPI. (2017). 1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid. Retrieved from [Link]

  • NIST. (n.d.). 1,5-Anhydro-4-O-acetyl-2,3,6-tri-O-methyl-D-galactitol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of silylated drug derivatives. Retrieved from [Link]

  • PubMed. (1975). The synthesis of 3, 6-di-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-galactose, a branched trisaccharide reported as a hydrolysis product of blood-group substances. Carbohydrate Research. Retrieved from [Link]

  • MDPI. (2024). Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics. Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2019). Safe and Scalable Continuous Flow Azidophenylselenylation of Galactal to Prepare Galactosamine Building Blocks. Organic Process Research & Development. Retrieved from [Link]

  • University of Groningen. (2025). Design, synthesis and evaluation of sialic acid-based mimetics as siglec-8 and galectin-8 inhibitors. Retrieved from [Link]

  • ResearchGate. (2009). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of omega-aminoalkyl 2-deoxy- and 2,3-dideoxy-D-hexopyranosides. Request PDF.
  • SpectraBase. (n.d.). 3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-galactal. Retrieved from [Link]

Sources

Technical Guide: Chemical Stability and Handling of Silyl-Protected D-Galactal Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Galactal derivatives are pivotal "donors" in the Danishefsky-type glycal assembly and other stereoselective glycosylation strategies. However, their utility is frequently compromised by a fundamental stability-reactivity trade-off: the electron-rich enol ether (C1=C2) required for activation is inherently sensitive to protonation.[1]

This guide provides a technical deep-dive into the stability profiles of silyl-protected D-galactals (specifically TBS, TBDPS, and TIPS variants). It details the mechanistic causes of degradation, provides a self-validating synthesis protocol, and offers comparative data to guide protecting group selection in complex synthesis campaigns.[1]

The Stability-Reactivity Paradox

The core structure of D-galactal features a double bond between C1 and C2. Unlike standard monosaccharides, this enol ether moiety renders the molecule highly susceptible to electrophilic attack.

Acid Sensitivity: The Primary Failure Mode

In the presence of Brønsted or Lewis acids, the electron-rich C1=C2 bond undergoes protonation at C2. This generates an oxocarbenium ion at C1, which is rapidly trapped by nucleophiles (usually water) to form a hemiacetal (hydration) or undergoes the Ferrier rearrangement if an alcohol is present.

  • Critical Insight: Silyl protecting groups at C3, C4, and C6 modulate this reactivity via electronic deactivation (induction) and steric shielding.[1] A bulky silyl group at C3 (e.g., TIPS) significantly retards acid-catalyzed hydration compared to a smaller group (e.g., TMS) or an acyl group.[1]

Base Stability and Silyl Migration

While silyl ethers are generally stable to base, D-galactal derivatives present a unique risk: Intramolecular Silyl Migration .[1] Under basic conditions (e.g., NaH/DMF or during nucleophilic substitutions), a silyl group can migrate between proximal hydroxyls (specifically C3


 C4 or C4 

C6).[1] This is thermodynamically driven to relieve steric strain, particularly in the galacto-configuration where C3 and C4 are in a gauche relationship.

Comparative Stability Data

The choice of silyl group dictates the operational window for your synthesis. The table below synthesizes hydrolytic stability data relative to TMS (Trimethylsilyl).

Table 1: Relative Stability of Silyl Ethers in D-Galactal Scaffolds

Protecting GroupStructureAcid Stability (Rel. to TMS)Base StabilitySteric Bulk (Cone Angle)Recommended Application
TMS Trimethylsilyl1Low~118°Transient protection only.[1]
TBS tert-Butyldimethylsilyl~20,000High~139°Standard building block; balanced profile.
TBDPS tert-Butyldiphenylsilyl~5,000,000High~152°Primary (C6) protection; acid-robust.[1]
TIPS Triisopropylsilyl~100,000,000Very High~160°C3 protection to block

-face attack.

Application Note: TBDPS is approximately 100x more stable than TBS in acidic media but is more labile to base/fluoride. For maximum orthogonality, use TBDPS at C6 (primary alcohol) and TBS or TIPS at C3/C4 .[1]

Mechanistic Visualization

Understanding the degradation pathway is essential for troubleshooting. The diagram below illustrates the acid-catalyzed failure mode (Hydration/Ferrier) and the standard protection workflow.

GalactalStability cluster_synthesis Synthesis Workflow cluster_degradation Acid Instability Pathway Galactal D-Galactal (Unprotected) Protection Silylation (TBSCl/Im/DMF) Galactal->Protection 0°C to RT Protected 3,4,6-Tri-O-TBS-D-Galactal (Stable in Base) Protection->Protected Workup pH > 7 Protonation C2 Protonation (Rate Limiting) Protected->Protonation H+ (Acid Challenge) Oxocarbenium Oxocarbenium Ion (Reactive Intermediate) Protonation->Oxocarbenium Hydration 2-Deoxy-Sugar (Hydration Product) Oxocarbenium->Hydration +H2O Ferrier Ferrier Product (Allylic Rearrangement) Oxocarbenium->Ferrier +ROH (Alcohol)

Figure 1: Synthesis workflow vs. Acid-catalyzed degradation pathways (Hydration and Ferrier Rearrangement).[1]

Validated Experimental Protocol

Synthesis of 3,4,6-Tri-O-tert-butyldimethylsilyl-D-galactal[1]

This protocol is optimized to prevent silyl migration and minimize enol ether hydrolysis during workup.

Reagents:

  • D-Galactal (1.0 equiv)[1]

  • tert-Butyldimethylsilyl chloride (TBSCl) (3.5 equiv)[1]

  • Imidazole (7.0 equiv)[1]

  • DMF (Anhydrous, 0.5 M concentration)

Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Add D-Galactal and dissolve in anhydrous DMF.

  • Reagent Addition: Add Imidazole in one portion. Cool the solution to 0°C (ice bath).

    • Why? Cooling controls the exotherm and suppresses the kinetic rate of silyl migration during the initial substitution.

  • Silylation: Add TBSCl portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitoring: Check TLC (10% EtOAc/Hexanes). The product (Rf ~0.8) should be UV inactive (stain with CAM or KMnO4).

  • Quench (Critical Step): Pour the reaction mixture into ice-cold saturated NaHCO3 .

    • Causality: The basic quench neutralizes HCl generated during the reaction. Using water alone can create a localized acidic environment, hydrolyzing the C1=C2 bond.

  • Extraction: Extract with Et2O (3x). Wash combined organics with water (2x) and brine (1x).

  • Purification: Flash chromatography on silica gel buffered with 1% Triethylamine .

    • Self-Validating Check: If the silica is not buffered, the acidity of the silica gel can degrade the product on the column, leading to streaking and low yields.

Troubleshooting & Optimization

Handling "Silyl Migration"

If NMR shows a mixture of regioisomers (e.g., silyl group at C2 instead of C3 after an attempted selective protection), it is likely due to base-catalyzed migration.[1]

  • Solution: Switch from Imidazole/DMF to 2,6-Lutidine/DCM at -78°C. Lutidine is a non-nucleophilic base that minimizes the formation of the pentacoordinate silicon intermediate required for migration.

Selective Deprotection

To selectively remove a C6-TBDPS group in the presence of C3/C4-TBS:

  • Reagent: Use NH4F in MeOH rather than TBAF.

  • Mechanism: TBAF is highly basic and can cause migration or decomposition. NH4F is milder (pH ~7) and leverages the steric difference between the primary (C6) and secondary (C3/C4) positions.

References

  • Protective Groups in Organic Synthesis (Greene & Wuts) . Comprehensive stability data for silyl ethers.[2][3][4] [Link][1]

  • Danishefsky, S. J., et al. "Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides." Science, 1993. Foundational text on glycal assembly and stability requirements. [Link][1]

  • Pedersen, C. M., et al. "Silyl-protective groups influencing the reactivity and selectivity in glycosylations." Beilstein Journal of Organic Chemistry, 2017.[1][5] Detailed analysis of steric effects of TIPS/TBDPS on glycosyl donors. [Link][1][4][5][6][7][8][9]

  • Gelest Technical Library. "Deprotection of Silyl Ethers." Specific protocols for selective deprotection (NH4F vs TBAF).[4][8] [Link]

Sources

Commercial Suppliers & Synthesis Guide: 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a strategic resource for researchers requiring 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal (CAS: 201053-38-5). It moves beyond a simple directory, offering a dual-pathway approach: Commercial Sourcing for immediate procurement and Technical Synthesis for in-house production or CRO management.

Executive Summary

4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal is a specialized carbohydrate building block used in the synthesis of complex oligosaccharides, particularly those requiring orthogonal protection strategies.[1] The bulky triisopropylsilyl (TIPS) groups at the C3 and C6 positions provide robust stability against both basic and acidic conditions, while the C4-acetyl group allows for selective manipulation or deprotection.

Due to its specialized nature, this compound is rarely held in bulk stock. It is primarily available through Custom Synthesis (CRO) or Made-to-Order catalog options.

Part 1: Commercial Sourcing Landscape

Primary Commercial Sources

The following suppliers list the specific CAS 201053-38-5 or the parent intermediate. Availability is typically "Inquire" or "Custom Synthesis."

SupplierTypeProduct CodeAvailability StatusNotes
Biosynth (formerly Carbosynth) Manufacturer / CROMA04290Custom Synthesis Primary source for complex glycals. Likely synthesizes on demand.
CymitQuimica Distributor3D-MA04290Inquire Lists specific CAS.[1] Ships from Europe.
Amerigo Scientific DistributorC003139985BIOInquire Sourcing partner for hard-to-find biochemicals.
BenchChem Aggregator-Lead Generation Useful for finding additional regional distributors.
Strategic Sourcing Protocol

Since this molecule is not a commodity chemical, follow this RFQ (Request for Quote) strategy to ensure quality and minimize lead time:

  • Specify Purity: Request >95% (NMR validation). Impurities in glycals (e.g., saturated byproducts) can ruin stereoselectivity in subsequent glycosylations.

  • Ask for the Precursor: If the 4-O-acetyl derivative is unavailable, inquire about 3,6-di-O-(triisopropylsilyl)-D-galactal (CAS: 201053-37-4). Acetylating this intermediate in-house is a trivial, one-step process (see Part 2).

  • Lead Time: Expect 4–6 weeks for custom synthesis if not in stock.

Part 2: Technical Synthesis Guide

For researchers opting for in-house synthesis or validating CRO protocols.

Mechanistic Rationale

The synthesis exploits the differential reactivity of the hydroxyl groups on D-Galactal :

  • C6-OH (Primary): Most reactive due to lack of steric hindrance.

  • C3-OH (Allylic): Enhanced reactivity compared to C4 due to the adjacent double bond, but secondary.

  • C4-OH (Secondary): Least reactive, pseudo-axial/equatorial depending on conformation, and sterically crowded.

By using a bulky silylating agent like TIPSCl (Triisopropylsilyl chloride) in excess, thermodynamic and kinetic control favors the protection of C6 and C3, leaving C4 free for subsequent acetylation.

Reaction Pathway Diagram

SynthesisPathway Galactal D-Galactal (Starting Material) Intermediate 3,6-di-O-TIPS-D-galactal (Intermediate) Galactal->Intermediate TIPSCl (2.5 eq) Imidazole, DMF 0°C to RT, 12h Product 4-O-Acetyl-3,6-di-O-TIPS-D-galactal (Target) Intermediate->Product Ac2O, Pyridine DMAP (cat.) RT, 4h

Caption: Regioselective synthesis of 4-O-Acetyl-3,6-di-O-TIPS-D-galactal via sequential silylation and acetylation.

Detailed Experimental Protocol
Step 1: Synthesis of 3,6-di-O-(triisopropylsilyl)-D-galactal

Objective: Selectively protect C3 and C6 positions.

  • Reagents: D-Galactal (1.0 eq), TIPSCl (2.5 eq), Imidazole (5.0 eq), Anhydrous DMF (0.2 M concentration).

  • Procedure:

    • Flame-dry a round-bottom flask and purge with Argon.

    • Dissolve D-Galactal and Imidazole in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add TIPSCl dropwise via syringe to control the exotherm.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • TLC Monitoring: Check for the disappearance of the starting material (polar) and the appearance of the di-silylated product (high Rf, non-polar).

    • Workup: Dilute with Et2O, wash with water (3x) to remove DMF, then brine. Dry over Na2SO4.[2][3]

    • Purification: Flash chromatography (Hexanes/EtOAc 20:1). The bulky TIPS groups make the product lipophilic.

Step 2: Acetylation to 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal

Objective: Cap the remaining C4 hydroxyl group.

  • Reagents: 3,6-di-O-TIPS-D-galactal (from Step 1), Acetic Anhydride (excess), Pyridine (solvent/base), DMAP (catalytic).

  • Procedure:

    • Dissolve the intermediate in Pyridine (0.1 M).

    • Add Acetic Anhydride (5.0 eq) and a crystal of DMAP .

    • Stir at room temperature for 2–4 hours.

    • Workup: Co-evaporate with toluene to remove pyridine. Dilute with DCM, wash with 1M HCl (cold), saturated NaHCO3, and brine.

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

  • Validation:

    • 1H NMR: Look for the characteristic vinyl protons of the galactal ring (~6.3 ppm, ~4.7 ppm), the large TIPS alkyl multiplets (~1.0 ppm), and the sharp singlet of the acetate methyl group (~2.1 ppm).

Part 3: Quality Control & Validation (Self-Validating System)

When sourcing or synthesizing this compound, verify the following critical parameters to ensure "Trustworthiness" in your data:

  • NMR Integrity: Ensure the integration ratio of the TIPS protons (approx. 42H) to the Acetyl protons (3H) is correct. A deviation suggests incomplete silylation or hydrolysis.

  • TLC Analysis: The product should be UV active (weakly, due to the enol ether) and stain strongly with CAM (Cerium Ammonium Molybdate) or H2SO4/MeOH charring.

  • Storage: Store at -20°C. While TIPS groups are stable, the enol ether (glycal double bond) is sensitive to hydration in acidic moisture.

References

  • Hartwig, J. F., et al. (2018).[4][5] "Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds." Journal of the American Chemical Society.[4] (Contextual reference for silylation selectivity). Retrieved from [Link]

Sources

A Tale of Two Donors: A Technical Guide to 3,6-di-O-TIPS Galactal vs. 3,4,6-tri-O-Acetyl-D-Galactal in Modern Glycosylation Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate landscape of synthetic carbohydrate chemistry, the choice of protecting groups on a glycosyl donor is a critical determinant of reactivity, stereoselectivity, and ultimately, the success of complex oligosaccharide synthesis. This in-depth technical guide provides a comprehensive comparative analysis of two pivotal D-galactal derivatives: the sterically demanding 3,6-di-O-triisopropylsilyl (TIPS) galactal and the electronically influencing 3,4,6-tri-O-acetyl-D-galactal. Tailored for researchers, scientists, and drug development professionals, this guide delves into the synthesis, mechanistic underpinnings of reactivity, and strategic applications of these donors, particularly in the context of azaglycosylation for the synthesis of 2-amino-2-deoxy-galactosides. Through a blend of theoretical principles and practical protocols, this document aims to equip the reader with the expertise to strategically select and effectively utilize these powerful synthetic intermediates.

The Strategic Importance of Protected Galactals

D-Galactal, a glycal derivative of D-galactose, is a cornerstone in carbohydrate chemistry. Its enol ether functionality provides a versatile platform for a myriad of transformations, most notably electrophilic additions across the double bond to forge new glycosidic linkages. The strategic placement of protecting groups on the hydroxyl moieties of the galactal scaffold is not merely a matter of preventing unwanted side reactions; it is a sophisticated tool to modulate the donor's reactivity and to steer the stereochemical outcome of glycosylation reactions. This guide focuses on the head-to-head comparison of two distinct protection strategies: the bulky, sterically influential triisopropylsilyl (TIPS) ethers and the electron-withdrawing, participating acetyl esters.

The Workhorse: 3,4,6-tri-O-Acetyl-D-Galactal

3,4,6-tri-O-Acetyl-D-galactal is a commercially available and widely utilized glycosyl donor, valued for its stability and predictable reactivity in a vast array of glycosylation reactions.[1]

Synthesis and Characterization

While commercially available, 3,4,6-tri-O-acetyl-D-galactal can be readily prepared from D-galactose through a sequence of per-acetylation followed by reductive elimination of the anomeric bromide.

Experimental Protocol: Synthesis of 3,4,6-tri-O-Acetyl-D-Galactal

  • Step 1: Per-O-acetylation of D-galactose. To a solution of D-galactose in acetic anhydride at 0 °C, a catalytic amount of iodine is added. The reaction is stirred until completion, and the product, penta-O-acetyl-D-galactose, is isolated after aqueous workup.

  • Step 2: Formation of Acetobromogalactose. The per-acetylated galactose is dissolved in a solution of hydrogen bromide in acetic acid. The reaction progress is monitored by TLC, and upon completion, the product is isolated.

  • Step 3: Reductive Elimination. The resulting acetobromogalactose is dissolved in a mixture of acetic acid and water. Zinc dust is added portion-wise, and the reaction is stirred vigorously. After filtration and extraction, the crude product is purified by column chromatography to yield 3,4,6-tri-O-acetyl-D-galactal.

Reactivity Profile: The Influence of Acetyl Groups

The acetyl groups, being electron-withdrawing, have a profound impact on the reactivity of the galactal donor. This "disarming" effect decreases the electron density of the enol ether, making the galactal less reactive compared to its ether-protected counterparts. However, this attenuated reactivity allows for controlled glycosylation reactions with a wide range of nucleophiles.

Application in Azaglycosylation: Synthesis of 2-Azido-2-deoxy-galactosides

A prime application of 3,4,6-tri-O-acetyl-D-galactal is in the synthesis of 2-azido-2-deoxy-galactosyl donors, which are valuable precursors to 2-amino-2-deoxy-galactosides (galactosamine derivatives). The azidonitration or azidochlorination of tri-O-acetyl-D-galactal is a well-established and efficient method.

Experimental Protocol: Azidochlorination of 3,4,6-tri-O-Acetyl-D-Galactal

  • Materials: 3,4,6-Tri-O-acetyl-D-galactal, Acetonitrile (CH₃CN), Ferric chloride hexahydrate (FeCl₃·6H₂O), Sodium azide (NaN₃), 30% Hydrogen peroxide (H₂O₂), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 3,4,6-tri-O-acetyl-D-galactal in anhydrous acetonitrile and cool the solution to -30 °C.

    • Sequentially add ferric chloride hexahydrate, sodium azide, and 30% hydrogen peroxide to the cooled solution.

    • Stir the reaction mixture at -30 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride.

    • Purify the crude product by silica gel column chromatography.

The Conformational Architect: 3,6-di-O-TIPS Galactal

In contrast to the well-explored acetylated derivative, 3,6-di-O-TIPS galactal represents a more specialized tool, where bulky silyl ethers are employed to exert steric and conformational control over glycosylation reactions.

Proposed Synthesis and Rationale

Proposed Experimental Protocol: Synthesis of 3,6-di-O-TIPS-D-Galactal

  • Materials: D-Galactal, Triisopropylsilyl chloride (TIPSCl), Imidazole, Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve D-galactal in anhydrous DCM under an inert atmosphere.

    • Add imidazole (2.2 equivalents) to the solution.

    • Cool the mixture to 0 °C and slowly add TIPSCl (2.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC to maximize the formation of the di-silylated product.

    • Upon optimal conversion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to isolate 3,6-di-O-TIPS-D-galactal.

Reactivity Profile: The Dominance of Steric and Conformational Effects

The triisopropylsilyl (TIPS) groups are sterically demanding and are considered "arming" protecting groups due to their electron-donating nature through hyperconjugation, which increases the electron density of the glycal double bond.[2] However, their primary influence on reactivity and stereoselectivity stems from their sheer bulk.[2]

The presence of bulky TIPS groups at the C-3 and C-6 positions is expected to significantly influence the conformational equilibrium of the galactal ring. This conformational constraint can dictate the facial selectivity of electrophilic attack on the double bond. For instance, a 3,6-O-tethered silyl group has been shown to control the selectivity of glycosylation by favoring an exo-attack of the nucleophile on the oxocarbenium ion intermediate.[2]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

} caption: "Synthetic pathway to 2-azido-2-deoxy-galactosides from D-galactal via a di-TIPS protected intermediate."

Head-to-Head Comparison: Acetyl vs. TIPS Protecting Groups on Galactal

The choice between 3,4,6-tri-O-acetyl-D-galactal and 3,6-di-O-TIPS galactal as a glycosyl donor hinges on the desired reactivity and stereochemical outcome. The following table summarizes the key differences:

Feature3,4,6-tri-O-Acetyl-D-Galactal3,6-di-O-TIPS Galactal
Electronic Effect Electron-withdrawing (disarming)Electron-donating (arming)
Steric Hindrance ModerateHigh
Reactivity Lower, more controlledHigher, potentially less selective
Stereodirecting Influence Primarily through neighboring group participation if a participating group is at C-2 (not directly applicable to the glycal)Primarily through conformational locking and steric hindrance
Solubility Generally good in common organic solventsExcellent in non-polar organic solvents
Deprotection Basic hydrolysis (e.g., Zemplén conditions)Fluoride-based reagents (e.g., TBAF)

Mechanistic Insights into Azaglycosylation

The addition of an azide source to the galactal double bond proceeds via an electrophilic mechanism. The initial attack of an electrophile (e.g., from the FeCl₃/H₂O₂ system) on the double bond forms a transient oxocarbenium-like intermediate. The subsequent nucleophilic attack by the azide anion can occur from either the α- or β-face of the pyranoid ring.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontcolor="#202124", penwidth=2]; edge [color="#34A853", penwidth=2];

} caption: "Comparative mechanistic pathways for azaglycosylation of acetylated vs. TIPS-protected galactal."

For 3,4,6-tri-O-acetyl-D-galactal , the stereochemical outcome is influenced by a combination of the anomeric effect and solvent effects, often leading to a mixture of anomers that may require careful chromatographic separation.

In contrast, for the hypothetical 3,6-di-O-TIPS galactal , the bulky silyl groups are expected to enforce a more rigid ring conformation. This conformational locking would likely create a significant steric bias, favoring the approach of the azide nucleophile from the less hindered face of the molecule, potentially leading to higher stereoselectivity in the glycosylation product. The electron-donating nature of the silyl groups would also enhance the nucleophilicity of the double bond, possibly allowing for milder reaction conditions.

Conclusion and Future Perspectives

The comparison between 3,6-di-O-TIPS galactal and 3,4,6-tri-O-acetyl-D-galactal highlights a fundamental principle in carbohydrate chemistry: the profound influence of protecting groups on the outcome of chemical transformations. While the acetylated derivative serves as a reliable and versatile workhorse for a broad range of applications, the silyl-protected counterpart offers the potential for enhanced reactivity and stereocontrol through steric and conformational constraints.

For drug development professionals, the ability to fine-tune the stereochemical outcome of glycosylation is paramount. The synthesis of stereochemically pure 2-amino-2-deoxy-galactosides is crucial for the development of novel therapeutics, including antibiotics, anticancer agents, and vaccines. The strategic use of sterically demanding protecting groups like TIPS on galactal donors represents a promising avenue for achieving this goal.

Future research in this area will likely focus on a more detailed experimental investigation into the glycosylation reactions of di- and tri-silylated galactals with a wider range of nucleophiles. A systematic study quantifying the impact of different silyl protecting groups (TIPS, TBDMS, TBDPS) at various positions on the galactal ring on reaction yields and stereoselectivities would be of immense value to the synthetic community. Such studies will undoubtedly lead to the development of more efficient and selective methods for the synthesis of complex, biologically active glycoconjugates.

References

  • Bols, M., & Pedersen, C. M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105.
  • Imamura, A. (2014). What Is the Source of Stereoselectivity in Cyclic Silyl-Protected Glycosyl Donor System? Trends in Glycoscience and Glycotechnology, 26(148), 141–142.

Sources

Methodological & Application

Synthesis of 2-deoxy-alpha-D-galactopyranosides from galactals

Application Note: Precision Synthesis of 2-Deoxy- -D-Galactopyranosides via Rhenium(V) Catalysis

Executive Summary

The synthesis of 2-deoxy-glycosides is a cornerstone in the development of antibiotic, antitumor, and cardiotonic agents (e.g., anthracyclines, aureolic acids). However, the absence of a substituent at the C2 position removes the ability to utilize neighboring group participation (anchimeric assistance) to direct stereoselectivity. This often results in difficult-to-separate anomeric mixtures.

This Application Note details a high-fidelity protocol for the direct synthesis of 2-deoxy-


-D-galactopyranosidesRhenium(V)

The 2-Deoxy Challenge & Mechanistic Insight

The Stereoselectivity Problem

In standard glycosylation, a substituent at C2 (e.g., an ester) can form an acyloxonium intermediate, blocking one face of the ring and forcing the nucleophile to attack from the opposite side (typically forming the 1,2-trans product).

In 2-deoxy sugars , this control element is missing.[1] Stereocontrol relies on:

  • The Anomeric Effect: Electronic stabilization favoring the axial (

    
    ) position for electronegative substituents.
    
  • Steric Approach: The axial C4 substituent in galacto-series sugars creates steric crowding on the top face (

    
    -face), further discouraging 
    
    
    -attack, though this is less dominant than the electronic effect.
Rhenium(V) Catalysis Mechanism

The Rhenium(V) oxo-complex, specifically

Re_MechanismGalactalGalactal Donor(3,4,6-tri-O-benzyl)Re_ComplexRe(V) Activation[ReOCl3(L)2]Galactal->Re_Complex CoordinationOxocarbeniumOxocarbeniumIntermediateRe_Complex->Oxocarbenium Protonation/ActivationTransitionNu: Attack(Axial Preference)Oxocarbenium->Transition ROH ApproachProduct2-Deoxy-α-D-Galactoside(Major Product)Transition->Product Anomeric Effect

Figure 1: Mechanistic pathway for Re(V)-catalyzed glycosylation.[2] The catalyst promotes protonation and nucleophilic addition, with thermodynamics favoring the

Experimental Protocols

Protocol A: Rhenium(V)-Catalyzed Direct Addition (Recommended)

Applicability: Ideal for acid-sensitive substrates and when high atom economy is required. Selectivity: Typically >10:1 (


Materials
  • Donor: 3,4,6-Tri-O-benzyl-D-galactal (1.0 equiv).

  • Acceptor: Primary or secondary alcohol (1.1–1.5 equiv).

  • Catalyst:

    
     (1–2 mol%). Note: The 
    
    
    ligand is labile; handled effectively in situ.
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Additives: Molecular Sieves (4Å), activated.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under argon. Add activated 4Å molecular sieves (approx. 100 mg/mmol substrate).

  • Dissolution: Dissolve the Galactal (1.0 equiv) and Alcohol Acceptor (1.2 equiv) in anhydrous DCM (0.1 M concentration relative to galactal).

  • Catalyst Addition: Add the Re(V) catalyst (1.5 mol%) in one portion at ambient temperature (20–25°C).

    • Critical Insight: Unlike Lewis acid catalyses (e.g.,

      
      ) which require cryogenic temperatures (-78°C), Re(V) catalysis is optimal at room temperature.
      
  • Monitoring: Stir the mixture. The solution typically turns from clear to slightly green/yellow. Monitor by TLC (Silica, Hexanes/EtOAc 3:1).

    • Endpoint: Consumption of galactal (

      
      ) and appearance of product (
      
      
      ). Reaction time is usually 30–60 minutes.
  • Quench: Once complete, filter the reaction mixture through a pad of Celite to remove molecular sieves and catalyst residues.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel).

    • Note: 2-deoxy glycosides are acid-sensitive.[3] Use silica neutralized with 1% triethylamine if the product degrades on the column.

Protocol B: Iodonium-Mediated Addition & Reduction (Backup)

Applicability: Use when Re-catalyst is unavailable or for substrates requiring absolute separation of diastereomers before the final step.

  • Iodoglycosylation: React Galactal with N-Iodosuccinimide (NIS) and the Alcohol acceptor in DCM/THF to form the 2-iodo-glycoside (mostly

    
    -gluco configuration due to trans-diaxial addition).
    
  • Radical Reduction: Treat the isolated 2-iodo-intermediate with tributyltin hydride (

    
    ) and AIBN in refluxing benzene/toluene to remove the iodine.
    
  • Result: This yields the 2-deoxy sugar, often with high

    
    -fidelity, but requires toxic tin reagents and two distinct chemical steps.
    

Data Analysis & Self-Validation

To ensure the integrity of the synthesized product, you must validate the anomeric configuration. 2-deoxy sugars are notoriously difficult to assign because the H1 signal is split by two H2 protons (H2a, H2e).

NMR Validation Criteria

The most reliable method for distinguishing





Table 1: NMR Parameters for Anomeric Assignment (CDCl


)
Feature

-Anomer (Target)

-Anomer (Minor)
Structural Reason
H1 Chemical Shift

4.9 – 5.1 ppm (Downfield)

4.4 – 4.6 ppm (Upfield)
Equatorial protons are deshielded.
H1 Multiplicity Broad doublet (br d) or ddDoublet of doublets (dd)Coupling to H2ax and H2eq.

Coupling
~2.0 – 4.0 Hz (Small)~8.0 – 10.0 Hz (Large)

: H1(eq)-H2(ax) is gauche.

: H1(ax)-H2(ax) is anti-periplanar.

Coupling
~1.0 – 2.0 Hz~2.0 HzH1-H2(eq) is gauche for both.
C1 Chemical Shift

95 – 98 ppm

100 – 103 ppm

-carbons are typically downfield.
Workflow Visualization

WorkflowStartStart: Galactal + AlcoholReactionAdd Re(V) CatalystDCM, 25°C, 1hStart->ReactionCheckTLC Check(Galactal consumed?)Reaction->CheckCheck->ReactionNo (Wait)WorkupFilter (Celite) & ConcentrateCheck->WorkupYesAnalysis1H NMR AnalysisWorkup->AnalysisDecisionJ(1,2ax) < 4 Hz?Analysis->DecisionSuccessConfirmed α-AnomerDecision->SuccessYesFailMixture/β-Anomer(Check Conditions)Decision->FailNo

Figure 2: Experimental workflow and decision tree for validation of stereochemistry.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of the product.2-deoxy glycosides are acid-labile. Ensure solvents are anhydrous. Add a drop of

during column chromatography.
Poor

Selectivity
Temperature too low or solvent polarity.Perform reaction at room temperature. Avoid ether/THF (which can coordinate and alter selectivity); stick to DCM or Toluene.
Catalyst Inactivity Oxidation of catalyst or wet solvent.The Re(V) complex is air-stable but moisture-sensitive over time. Reactivate molecular sieves. Ensure galactal purity.
Unreacted Donor Catalyst poisoning by basic nitrogens.If the acceptor contains amines, they must be protected (e.g., as azides or carbamates) before coupling.

References

  • Sherry, B. D., Loy, R. N., & Toste, F. D. (2004).[4] Rhenium(V)-Catalyzed Synthesis of 2-Deoxy-

    
    -glycosides. Journal of the American Chemical Society, 126(14), 4510–4511.[4] [Link]
    
  • Baryal, K. N., & Zhu, J. (2013).[5] Catalytic Stereoselective Synthesis of

    
    -Digitoxosides: Direct Synthesis of Digitoxin and C1'-epi-Digitoxin.[5] Journal of the American Chemical Society, 135(25), 9303–9306. (Provides context on Re-catalyst versatility and ligand effects). [Link]
    
  • Bennett, C. S. (2011). Mechanisms of Glycosylation Reactions. Organic & Biomolecular Chemistry, 9, 6865-6877. (Review of oxocarbenium mechanics). [Link]

  • Roush, W. R., & Bennett, C. E. (1999). Stereoselective Synthesis of 2-Deoxy-

    
    -glycosides. Journal of the American Chemical Society, 121(15), 3541–3542. (Contrast method for 
    
    
    -selectivity). [Link]
  • Hou, Y., & Lowary, T. L. (2009). Recent Advances in the Synthesis of 2-Deoxy-glycosides. Carbohydrate Research, 344(15), 1911-1940. [Link]

Troubleshooting & Optimization

Troubleshooting low yields in DMDO epoxidation of TIPS-galactals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Troubleshooting DMDO Epoxidation of TIPS-Galactals

Introduction: The "Hidden" Instability of 1,2-Anhydrosugars

Subject: Optimization of 1,2-anhydro-3,4,6-tri-O-triisopropylsilyl-D-galactal synthesis. Case Reference: Glycal Assembly & Stereoselective Epoxidation.

Low yields in the epoxidation of TIPS-galactals with dimethyldioxirane (DMDO) are rarely due to the failure of the oxidation step itself. DMDO is a potent, stereospecific electrophile that typically converts glycals to 1,2-anhydro sugars (sugar epoxides) in near-quantitative conversion.

The loss of yield almost invariably occurs during workup, isolation, or storage . The 1,2-anhydro-galactose motif is an activated electrophile, highly susceptible to hydrolysis (opening to the 1-hydroxy-2-ketone) or rearrangement (Ferrier-type) upon contact with trace acid, moisture, or active silica sites.

This guide provides a root-cause analysis and stabilized protocols to recover your yield.

Part 1: Diagnostic Workflow

Before altering your synthesis, identify the failure point using this decision tree.

TroubleshootingFlow Start Start: Low Yield (<50%) CheckNMR Step 1: Check Crude NMR (Before Column) Start->CheckNMR NMR_Clean NMR shows >95% Epoxide (No alkene, no ketone) CheckNMR->NMR_Clean Clean Crude NMR_Messy NMR shows Hydrolysis (Aldehyde/Ketone signals) CheckNMR->NMR_Messy Decomposed NMR_SM NMR shows Starting Material CheckNMR->NMR_SM Incomplete SilicaIssue Issue: Decomposition on Silica Epoxide is acid-sensitive. NMR_Clean->SilicaIssue WetDMDO Issue: 'Wet' DMDO Water caused hydrolysis. NMR_Messy->WetDMDO ConcIssue Issue: Low DMDO Titer Concentration overestimated. NMR_SM->ConcIssue Sol_Silica Solution: Use Buffered Silica (1% Et3N) or Skip Purification (Use In Situ) SilicaIssue->Sol_Silica Sol_Dry Solution: Dry DMDO over Na2SO4 Use Molecular Sieves in Rxn WetDMDO->Sol_Dry Sol_Titer Solution: Titrate DMDO (Thioanisole) Use 1.5 - 2.0 equivalents ConcIssue->Sol_Titer

Figure 1: Diagnostic decision tree for isolating failure modes in glycal epoxidation.

Part 2: Technical Q&A (Root Cause Analysis)

Section 1: Reagent Quality (The DMDO Factor)

Q: My DMDO is "freshly prepared," but the reaction stalls or hydrolyzes. Why? A: "Fresh" does not mean "Dry." The standard distillation of DMDO from Oxone/acetone often co-distills significant amounts of water.

  • The Problem: Water acts as a nucleophile. In the presence of trace acidity (even from the glass surface), it opens the epoxide to form the useless hemiacetal.

  • The Fix: Dry your DMDO solution over anhydrous Na₂SO₄ or K₂CO₃ for at least 30 minutes before use. Filter quickly through a fritted funnel under argon.

  • Verification: Titrate your DMDO using the Thioanisole NMR method (oxidation to sulfoxide) rather than iodometric titration, which can be less precise for dilute organic solutions [1].

Q: Does the TIPS group affect the reaction rate compared to Benzyl or Acetyl? A: Yes, sterically. The Triisopropylsilyl (TIPS) group is bulky. If your galactal has TIPS at C3 and C4, the face of the double bond might be crowded.

  • Implication: DMDO is small and reactive, so it usually overcomes this, but you may need slightly higher equivalents (1.5–2.0 eq) compared to acetyl-protected glycals.

  • Stereoselectivity: The bulky C3-TIPS group powerfully directs the epoxidation to the trans face (alpha-face), maintaining high stereoselectivity [2].

Section 2: Workup & Isolation (The "Kill Zone")

Q: I see the product in the crude NMR, but it vanishes after flash chromatography. What happened? A: You likely destroyed it on the column. 1,2-Anhydrosugars are acid-sensitive. Standard silica gel is slightly acidic (pH 6-6.5), which is sufficient to catalyze the ring-opening or rearrangement of the epoxide.

  • Protocol A (Preferred): Do not purify. Evaporate the acetone/DCM at 0°C under high vacuum and use the crude material immediately.

  • Protocol B (If purification is mandatory): Use Buffered Silica . Pre-treat your silica slurry with 1% Triethylamine (Et₃N) in hexanes. Maintain 0.5% Et₃N in your eluent. This neutralizes acidic sites [3].

Q: Can I store the TIPS-galactal epoxide? A: Only if absolutely anhydrous and frozen.

  • Stability: TIPS derivatives are generally more lipophilic and slightly more stable than acetyl derivatives, but they will still degrade at room temperature over time.

  • Storage: Store as a 0.1 M solution in benzene-d6 or toluene at -20°C. Avoid storing as a neat oil, which concentrates autocatalytic decomposition products.

Section 3: Mechanistic Insights

Q: What is the "Hydrolysis Product" I should look for in NMR? A: If the epoxide opens, you will lose the characteristic epoxide signals and see the 1-hydroxy-2-ketone or hemiacetal.

  • Epoxide Signal: Look for H1 as a sharp doublet or singlet around δ 4.8 – 5.2 ppm (depending on solvent/protecting group).

  • Hydrolysis Signal: Look for a broad hemiacetal proton or the disappearance of the anomeric signal coupled with the appearance of a ketone signal in ¹³C NMR (~200 ppm).

Part 3: Optimized Experimental Protocol

This protocol is designed for the in situ use of the epoxide, which is the industry standard for high-yield glycal assembly (e.g., Danishefsky method).

Materials
  • Substrate: 3,4,6-Tri-O-triisopropylsilyl-D-galactal.

  • Oxidant: DMDO (~0.08 M in acetone), dried over Na₂SO₄.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Dimethyl sulfide (DMS).

Step-by-Step Procedure
  • Preparation: Dissolve TIPS-galactal (1.0 equiv) in anhydrous DCM (0.1 M concentration) in a round-bottom flask. Cool to 0°C under an argon atmosphere.

  • Oxidation: Add dried DMDO solution (1.5 equiv) dropwise via syringe.

    • Note: The solution may turn slightly yellow due to excess DMDO.

  • Monitoring: Stir at 0°C for 30–60 minutes.

    • TLC Check: Withdraw a micro-aliquot.[1] Do not use standard silica TLC plates directly; the spot will decompose. Spot on a plate pre-dipped in 5% Et₃N/Pentane and dried.

  • Concentration (The Critical Step):

    • If the reaction is complete, evaporate the solvent and excess DMDO on a rotary evaporator with the bath set to < 20°C .

    • Do not heat.

    • To remove traces of acetone (which can interfere with Lewis Acids in the next step), co-evaporate twice with anhydrous benzene or toluene.

  • Usage: Redissolve the resulting clear syrup/solid in the reaction solvent for the next step (e.g., glycosylation) immediately.

Part 4: Data & Troubleshooting Matrix

ObservationLikely CauseCorrective Action
Low Conversion (<80%) DMDO concentration overestimated.Titrate DMDO using Thioanisole/NMR before use.
Clean Crude, Low Isolated Yield Decomposition on silica gel.STOP. Do not chromatograph. Use crude or use Et₃N-buffered silica.
New Spot on TLC, but NMR is messy Hydrolysis during NMR prep.Use CDCl₃ filtered through basic alumina (neutralize acid in solvent).
Product rearranges to Ferrier pdt Lewis acidic contamination or heat.Keep temp < 0°C. Ensure glassware is base-washed if necessary.

Part 5: References

  • Adam, W., & Hadjiarapoglou, L. (1990). Dimethyldioxirane (DMDO): A versatile oxidant.

    • Context: Establishes the standard preparation and titration protocols for DMDO.

  • Halcomb, R. L., & Danishefsky, S. J. (1989).[2] The stereoselective epoxidation of glycals: A new route to 1,2-anhydrosugars.

    • Context: The foundational paper on glycal epoxidation and the "glycal assembly" strategy.

  • Gervay, J., & Danishefsky, S. J. (1991). Stereoselective synthesis of beta-linked polysaccharides.[2]

    • Context: Details the handling of sensitive glycal epoxides and the necessity of in situ usage or careful buffering.

  • Cheshev, P., et al. (2006). Direct epoxidation of D-glucal and D-galactal derivatives.[3][4]

    • Context: Discusses yields and stereoselectivity (99% yield, 100% selectivity) when handled correctly.

Sources

Deprotection of triisopropylsilyl groups from galactal derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deprotection of Triisopropylsilyl (TIPS) Groups from Galactal Derivatives Current Status: Operational 🟢 Ticket Volume: High

Welcome to the Glycal Stabilization & Deprotection Hub

You have reached the Tier-3 Support Desk for carbohydrate synthesis. We understand the specific anxiety of working with galactals (glycals). You are balancing two opposing forces: the extreme stability of the TIPS group (requiring harsh fluoride or acid to remove) against the fragility of the galactal enol ether double bond (which hydrolyzes or rearranges upon a stern look from a proton).

This guide replaces standard textbook procedures with battle-tested protocols designed to preserve your C1-C2 double bond and prevent the dreaded acyl migration.

Module 1: The Standard Protocol (TBAF)

Ticket Type: Routine Maintenance Applicability: Galactals with no base-sensitive groups (e.g., benzyl ethers, carbonates) adjacent to the TIPS site.

The Logic: Triisopropylsilyl (TIPS) is 700x more stable to hydrolysis than TMS. It requires a driving force—usually the formation of the strong Si-F bond (142 kcal/mol)—to leave. Tetrabutylammonium fluoride (TBAF) provides a "naked" fluoride ion in organic solvent, making it the standard weapon of choice.

The Protocol:

  • Dissolution: Dissolve the galactal (1.0 equiv) in anhydrous THF (0.1 M).

  • Addition: Add TBAF (1.0 M in THF, 1.2–1.5 equiv) dropwise at 0 °C.

  • Reaction: Warm to room temperature. Stir for 2–6 hours. TIPS is bulky; it takes longer than TBS.

  • Quench: Add saturated aqueous NH₄Cl.

  • Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

⚠️ Warning: Commercial TBAF contains significant water (hydrate form) and is basic. If your galactal has esters (acetate, benzoate) at C3, C4, or C6, STOP . Proceed immediately to Ticket #002.

Module 2: The "Migration" Hazard (Buffered Deprotection)

Ticket Type: Critical Incident Prevention Issue: "I removed the TIPS group from C6, but my C4-acetate moved to C6."

Root Cause Analysis: TBAF is basic because the fluoride ion, when not solvated by water, acts as a base. In galactals, the C4-hydroxyl (or C3) is in close proximity to the C6 position. Upon deprotection, the resulting alkoxide at C6 is basic enough to attack the carbonyl of a neighboring C4-acetate, forming a cyclic orthoester intermediate that collapses to migrate the acetate from C4 to C6.

The Fix: Acetic Acid Buffering By adding acetic acid, you buffer the basicity of the fluoride ion and immediately protonate the resulting alkoxide, preventing the intramolecular attack.

Buffered Protocol:

  • Preparation: Pre-mix TBAF (1.0 M in THF) with Glacial Acetic Acid in a 1:1 molar ratio.

  • Execution: Add this buffered mixture (1.5 equiv) to your galactal in THF at 0 °C.

  • Outcome: The TIPS group leaves, but the pH remains near neutral, suppressing migration.

Visualizing the Trap:

Migration_Mechanism Substrate C6-OTIPS / C4-OAc Galactal TBAF_Attack F- Attacks Si Substrate->TBAF_Attack Alkoxide C6-O- (Alkoxide) TBAF_Attack->Alkoxide Standard TBAF Buffered Buffered TBAF/AcOH TBAF_Attack->Buffered Add AcOH Migration Acyl Migration (C4 -> C6) Alkoxide->Migration Basic pH Product C6-OH / C4-OAc (Clean Product) Buffered->Product Immediate Protonation

Figure 1: Mechanism of acyl migration driven by basic TBAF and the corrective action of buffering.

Module 3: Troubleshooting The "Fragile" Double Bond

Ticket Type: Damage Control Issue: "My TIPS is gone, but so is my double bond (Ferrier rearrangement/decomposition)."

The Science: Galactals are vinyl ethers. In the presence of strong acids (like HF) or Lewis acids, the C2 becomes protonated, leading to the formation of an oxocarbenium ion at C1. This triggers the Ferrier rearrangement if a nucleophile is present, or hydration (degradation).

Reagent Selection Matrix:

ReagentpH ProfileRisk to Galactal (C=C)Risk of Acyl MigrationRecommendation
HF-Pyridine Highly AcidicCRITICAL LowAVOID (Unless strictly controlled at -20°C)
TBAF (Standard) BasicLowHIGH Use only for ethers/benzyl groups
TBAF + AcOH NeutralLowLowGOLD STANDARD
TAS-F NeutralLowLowExcellent alternative (expensive)

Protocol for TAS-F (The Gentle Alternative): Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) is a non-basic source of soluble fluoride.

  • Dissolve galactal in dry DMF (TIPS cleavage is faster in polar aprotic solvents).

  • Add TAS-F (1.2 equiv) at room temperature.

  • Monitor by TLC.[1][2][3] This method rarely affects acetates or the enol ether.

Module 4: Purification & Workup

Ticket Type: Cleanup Issue: "I can't separate the product from the silicon byproducts; they streak on the column."

The Solution: TIPS-fluoride and silanols are lipophilic and often co-elute with protected sugars.

Workup Strategy:

  • Calcium Carbonate Scavenge: After the reaction, add solid CaCO₃ and Dowex 50W-X8 (Ca form) to scavenge excess fluoride and silicon species.

  • The "Dry" Load: Do not dissolve the crude residue in a large amount of DCM. Adsorb the crude mixture directly onto silica gel, evaporate the solvent, and dry load the cartridge.

  • Gradient: Use a Hexane:EtOAc gradient. TIPS-OH usually elutes early (non-polar). Galactal-OH is significantly more polar.

Experimental Workflow Visualization

Workflow Start Start: TIPS-Galactal Check_Groups Check C3/C4 Groups Start->Check_Groups Esters Esters Present (OAc, OBz) Check_Groups->Esters Yes Ethers Ethers Only (OBn, Carbonates) Check_Groups->Ethers No Method_A Method A: Buffered TBAF (TBAF + AcOH 1:1) Esters->Method_A Method_B Method B: Standard TBAF Ethers->Method_B Quench Quench: Sat. NH4Cl Method_A->Quench Method_B->Quench Workup Workup: Extract EtOAc Wash Brine Quench->Workup Purification Purification: Silica Gel (Remove TIPS-F) Workup->Purification

Figure 2: Decision tree for selecting the correct deprotection protocol based on substrate functionality.

Frequently Asked Questions (FAQ)

Q: Can I use HCl or TFA to remove the TIPS group? A: Absolutely not. While acid can remove silyl groups, it will almost certainly destroy your galactal double bond via Ferrier rearrangement or hydration. Fluoride is the only safe path for glycals.

Q: Why is the reaction stalling at 50% conversion? A: TIPS is sterically bulky. If you are at 0.05 M concentration, the kinetics are too slow. Increase concentration to 0.2 M or add more TBAF (up to 2.0 equiv). Do not heat above 40°C, or you risk polymerization of the galactal.

Q: I don't have TAS-F. Is there another non-basic option? A: Yes. You can use HF-Pyridine buffered with excess Pyridine (1:5 ratio) in a plastic vessel. However, this is still riskier for the double bond than the TBAF/AcOH method.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (The definitive guide on silyl ether stability and cleavage conditions).

  • BenchChem. (2025).[2][3] Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers. (General protocols for fluoride-mediated deprotection).

  • Kierzek, R., & Wuts, P. (2006). Investigation of acetyl migrations in furanosides. Beilstein Journal of Organic Chemistry. (Detailed mechanism of base-catalyzed acyl migration during silyl deprotection).

  • Gelest, Inc. (2020). Deprotection of Silyl Ethers - Technical Library. (Comparative stability data of TIPS vs TBS and reagent selection).

Sources

Avoiding Ferrier rearrangement during galactal activation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Ferrier Rearrangement During Galactal Activation

Executive Summary: The "Ferrier Trap"

The Core Issue: You are likely attempting to synthesize 2-deoxy-galactopyranosides or functionalize the C1-C2 double bond (e.g., via haloetherification), but you are isolating 2,3-unsaturated glycosides (pseudoglycals).

The Cause: This is the Ferrier I Rearrangement . Under Lewis acid catalysis, the leaving group at C3 (typically an acetate or benzoate) is ejected, forming a resonance-stabilized allylic oxocarbenium ion.[1] The nucleophile attacks at C1, shifting the double bond to C2-C3.

The Solution: To avoid this, you must bypass the allylic cation pathway by favoring electrophilic 1,2-addition (e.g., iodonium formation) or by sterically/electronically constraining the C3 position to prevent leaving group departure.

Diagnostic & Mechanistic Pathways

Use this diagram to identify which pathway your reaction is currently following versus your desired outcome.

Ferrier_vs_Addition Galactal Galactal Donor (C3-OR) LewisAcid Lewis Acid Only (BF3·OEt2, TMSOTf) Galactal->LewisAcid Promotes C3-LG Departure Electrophile Electrophile Source (NIS, IDCP) Galactal->Electrophile Alkene Attack AllylicCat Allylic Oxocarbenium Ion (Resonance Stabilized) LewisAcid->AllylicCat -LG (C3) FerrierProd Ferrier Product (2,3-Unsaturated Glycoside) AllylicCat->FerrierProd Nucleophile Attack (C1) Halonium Cyclic Halonium Ion (3-membered ring) Electrophile->Halonium Kinetic Control Halonium->AllylicCat If C3-LG is labile (e.g. Acetate) DeoxyProd 2-Deoxy-2-Halo Glycoside (Precursor to 2-deoxy sugar) Halonium->DeoxyProd Nucleophile Attack (C1) Anti-addition

Figure 1: Mechanistic divergence. To avoid Ferrier rearrangement (Red path), one must stabilize the intermediate as a halonium ion (Green path) and prevent the ejection of the C3 substituent.

Troubleshooting Protocols & FAQs

Scenario A: "I need a 2-deoxy-galactoside, but I keep getting the unsaturated product."

Q1: What reagents should I use to favor addition over rearrangement? A: Stop using simple Lewis acids (like


) alone. You must use an iodonium source to "lock" the double bond.
  • Recommended System: N-Iodosuccinimide (NIS) with a catalytic acid (TMSOTf or TfOH).

  • Why: The iodine adds to the alkene to form a rigid 3-membered iodonium ring. This blocks the conformational change required for the Ferrier rearrangement and activates C1 for nucleophilic attack.

  • Protocol Ref: The Lemieux-Morgan reaction or modern variants using NIS/AgOTf are standard for this transformation [1].

Q2: Does my protecting group strategy matter? A: Yes, it is critical.

  • The Problem (Esters): C3-Acetates and Benzoates are "disarmed" but good leaving groups in this context. They can participate in the Vinylogous Anomeric Effect , stabilizing the transition state for leaving group departure, triggering Ferrier [2].

  • The Fix (Acetals/Ethers): Use a 3,4-O-isopropylidene (acetonide) protecting group. The cyclic acetal constrains the ring, making the formation of the half-chair (required for the oxocarbenium ion) energetically unfavorable. It also prevents the C3 oxygen from leaving.[2]

    • Data Point: 3,4-O-isopropylidene galactals yield 2-deoxy-2-iodo-glycosides with high stereoselectivity, whereas peracetylated galactals often yield mixtures or Ferrier products [3].

Scenario B: "I am using NIS, but I still see some rearrangement."

Q3: Is temperature playing a role? A: Absolutely. Ferrier rearrangement is thermodynamically favored.

  • Action: Cool your reaction to -78°C or -40°C .

  • Mechanism: At low temperatures, the kinetic formation of the iodonium ion is faster than the elimination of the C3 leaving group. If you run at 0°C or RT, the iodonium can collapse or the Lewis acid can trigger the C3 elimination before the nucleophile attacks [4].

Q4: What solvent should I use? A: Avoid ether-type solvents if possible; use Dichloromethane (DCM) or Acetonitrile (MeCN) .

  • DCM: Non-coordinating, favors tight ion pairs.

  • MeCN: Can participate to form nitrilium ions (Ritter-type), which can be useful, but for pure glycosylation, DCM is preferred to avoid side reactions.

Validated Protocol: Synthesis of 2-Deoxy-Galactosides (Non-Ferrier)

Objective: Convert a galactal to a 2-deoxy-glycoside via iodoetherification.

Materials:

  • Donor: 3,4-O-isopropylidene-6-O-TBDPS-D-galactal (Recommended for stability).

  • Promoter: N-Iodosuccinimide (NIS).

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or AgOTf.

  • Acceptor: Primary or secondary alcohol (ROH).

Step-by-Step Workflow:

  • Preparation: Dry the galactal donor and acceptor alcohol by co-evaporation with toluene (3x). Dissolve in anhydrous DCM (

    
     M concentration).
    
  • Activation: Add NIS (

    
     equiv) to the mixture.
    
  • Cooling: Cool the solution to -40°C under Argon atmosphere.

  • Trigger: Add TMSOTf (

    
     equiv) dropwise.
    
    • Visual Check: The solution may turn slightly pink/purple due to trace iodine liberation.

  • Quench: After TLC indicates consumption of the glycal (usually < 1h), quench with saturated aqueous

    
     (removes iodine) and saturated 
    
    
    
    .
  • Result: You will isolate the 2-deoxy-2-iodo-glycoside .

  • Reduction (Post-Process): To get the final 2-deoxy sugar, treat the iodide with

    
     and AIBN in refluxing benzene/toluene.
    

Data Summary: Protecting Group Influence

C3/C4 ProtectionPrimary Product with NIS/AlcoholRisk of Ferrier
3,4-di-O-Acetyl Mixture (2-iodo-glycoside + Ferrier product)High (OAc is a good LG)
3,4-di-O-Benzyl 2-deoxy-2-iodo-glycosideLow (Ether is poor LG)
3,4-O-Isopropylidene 2-deoxy-2-iodo-glycoside (High

-selectivity)
Minimal (Conformational Lock)

Advanced Decision Logic

Use this flow to determine your next experimental move.

Troubleshooting_Flow Start Start: Galactal Activation Goal Goal: 2-Deoxy Glycoside? Start->Goal ReagentCheck Are you using NIS/IDCP? Goal->ReagentCheck No (Using BF3/TMSOTf only) No (Using BF3/TMSOTf only) ReagentCheck->No (Using BF3/TMSOTf only) No PG_Check Check C3 Protecting Group ReagentCheck->PG_Check Yes FerrierResult STOP: Switch to Electrophilic Addition (NIS) No (Using BF3/TMSOTf only)->FerrierResult Result: Ferrier Rearrangement Acetate/Benzoate Acetate/Benzoate PG_Check->Acetate/Benzoate Esters Acetonide/Benzyl Acetonide/Benzyl PG_Check->Acetonide/Benzyl Ethers/Acetals Risk Action: Switch to Acetonide or Benzyl OR Lower Temp (-78C) Acetate/Benzoate->Risk High Risk of Elimination Success Proceed with Protocol (Yields 2-iodo-glycoside) Acetonide/Benzyl->Success Low Risk

Figure 2: Decision matrix for optimizing reaction conditions. The choice of C3 protecting group and electrophile is the primary determinant of success.

References

  • Stereocontrolled Synthesis of 2-Deoxy-galactopyranosides via Isopropylidene-Protected 6-O-Silylated Donors. Source: Organic Letters (ACS Publications) URL:[Link]

  • Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Methods for 2-Deoxyglycoside Synthesis. Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Palladium-Catalyzed α-Stereoselective O-Glycosylation of O(3)-Acylated Glycals. Source: Organic Letters (ACS Publications) URL:[Link]

  • Ferrier Rearrangement (General Mechanism & Scope). Source: Chem-Station Int.[2] Ed. URL:[Link]

Sources

Technical Support Center: Minimizing C4-Acetyl Migration During Glycosylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a persistent challenge in carbohydrate chemistry: the unwanted migration of acetyl groups, particularly from the C4 to the C6 position, during glycosylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize this problematic side reaction, ensuring higher yields of your desired glycosylated products.

Introduction: The Challenge of Acetyl Migration

Acetyl (Ac) groups are workhorse protecting groups in carbohydrate synthesis, prized for their ease of introduction, stability, and straightforward removal.[1][2] However, their utility is often compromised by their tendency to migrate to adjacent free hydroxyl groups, a phenomenon known as acyl migration.[3][4][5] This intramolecular transesterification, particularly the C4 to C6 acetyl migration in pyranosides, can lead to a mixture of constitutional isomers, complicating purification and significantly reducing the yield of the target molecule.[5]

Understanding the mechanism and the factors that influence this migration is paramount to developing effective strategies for its prevention. This guide provides in-depth, experience-driven advice to help you navigate this synthetic hurdle.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of C4-acetyl migration?

C4-acetyl migration, like other acyl migrations, typically proceeds through a base-catalyzed mechanism involving a cyclic orthoester intermediate.[6][7] The process can be broken down into three key steps:

  • Deprotonation: A basic residue or solvent deprotonates the free C6 hydroxyl group, increasing its nucleophilicity.[8]

  • Intramolecular Attack: The resulting C6-alkoxide attacks the electrophilic carbonyl carbon of the C4-acetyl group.

  • Intermediate Formation and Resolution: This attack forms a transient, five- or six-membered cyclic orthoester intermediate. This intermediate can then resolve in two ways: either reverting to the starting material or, more commonly, collapsing to form the more thermodynamically stable C6-acetylated product.

Several factors, including pH, temperature, and solvent, can influence the rate of this migration.[4][8]

Q2: Why is C4 to C6 acetyl migration so common?

The migration from a secondary position (C4) to a primary position (C6) is often favored due to the formation of a thermodynamically more stable product.[9] The primary C6-hydroxyl group is generally more sterically accessible and its acetyl ester is often more stable than the one at the secondary C4-position.

Q3: Under what conditions is acetyl migration most likely to occur?

Acetyl migration is significantly accelerated under basic conditions, as this promotes the deprotonation of the free hydroxyl group, which is the initiating step of the migration.[4][6] Elevated temperatures also increase the rate of migration by providing the necessary activation energy for the reaction.[9][10][11] Therefore, prolonged reaction times at high temperatures in the presence of basic reagents should be avoided whenever possible.

Troubleshooting Guide: Practical Solutions to Minimize C4-Acetyl Migration

This section provides actionable strategies and experimental considerations to mitigate C4-acetyl migration during your glycosylation reactions.

Issue 1: Significant C4 to C6 acetyl migration observed in my glycosylation reaction.

Root Cause Analysis:

The primary culprits are likely elevated reaction temperatures and/or the presence of basicity in the reaction medium, which may be inherent to the reagents or develop as the reaction proceeds.

Solutions:

  • Temperature Control is Critical:

    • Concept of Donor Activation Temperature: Every glycosyl donor has an optimal activation temperature. Exceeding this temperature can lead to unwanted side reactions, including acetyl migration.[12] It is crucial to determine the minimum temperature required for efficient activation of your specific glycosyl donor.

    • Practical Implementation: Instead of following a standard "ramp" protocol where the temperature is gradually increased, consider performing the glycosylation isothermally at the lowest effective temperature.[12] This can significantly reduce the incidence of migration.

  • Choice of Protecting Groups:

    • The Benzoyl Alternative: Benzoyl (Bz) groups are an excellent alternative to acetyl groups for protecting hydroxyls. Due to their increased steric bulk and electronic properties, benzoyl groups are significantly less prone to migration than acetyl groups.[7]

    • Strategic Placement: If the synthesis allows, consider using a non-participating and non-migrating protecting group at the C4 position, such as a benzyl ether, if migration is a persistent issue.

  • pH and Reagent Selection:

    • Avoid Basic Conditions: Be mindful of the reagents used. Some activators or additives can introduce basicity into the reaction mixture. If possible, opt for reaction conditions that are neutral or slightly acidic.

    • Acid Scavengers: If an acid is generated during the reaction, the use of a non-basic acid scavenger can prevent the pH from dropping too low, which can also sometimes promote other side reactions, though basic conditions are the primary driver for acetyl migration.

Issue 2: My purification is complicated by a mixture of C4- and C6-acetylated isomers.

Root Cause Analysis:

Even with optimized reaction conditions, some degree of migration may be unavoidable. The challenge then becomes one of separation.

Solutions:

  • In-situ Derivatization: If the C6-hydroxyl group is the desired site of glycosylation, and you are left with a mixture where the acetyl group has migrated to C6, you may be able to selectively derivatize the now-free C4-hydroxyl group to facilitate separation. This is highly dependent on the specific structures involved.

  • Chromatographic Optimization:

    • Column and Solvent System: Experiment with different chromatography conditions. Sometimes, a change in the stationary phase (e.g., from silica to a diol-functionalized silica) or the solvent system can improve the separation of these closely related isomers.

    • Preparative HPLC: For valuable or challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to resolve the isomeric mixture.

Experimental Protocols

Protocol 1: General Low-Temperature Glycosylation to Minimize Acetyl Migration

This protocol provides a general framework. Specific temperatures and reaction times will need to be optimized for your particular substrates.

  • Reactant Preparation: Dry the glycosyl donor and acceptor under high vacuum for several hours to remove any residual moisture.

  • Initial Cooling: In a flame-dried, argon-purged flask, dissolve the glycosyl donor and acceptor in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile). Cool the solution to a low starting temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Activator Addition: Slowly add the glycosylation promoter/activator (e.g., TMSOTf, NIS/TfOH) to the cooled solution.

  • Controlled Warming: Instead of immediately warming to room temperature, allow the reaction to proceed at the low temperature for a set period. If no reaction is observed, allow the mixture to slowly warm to a predetermined, optimized isothermal temperature (e.g., -40 °C or -20 °C) and hold it there.[12]

  • Reaction Monitoring: Carefully monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it at the low temperature by adding a suitable reagent (e.g., triethylamine or a saturated sodium bicarbonate solution).

  • Work-up and Purification: Proceed with the standard aqueous work-up and purification by column chromatography.

Data Presentation

Table 1: Influence of Protecting Group on Glycosylation Yield and Migration

This table illustrates the impact of the C4-protecting group on the outcome of a hypothetical glycosylation reaction.

EntryC4-Protecting GroupReaction TemperatureDesired Product Yield (%)Migrated Product Yield (%)
1Acetyl (Ac)0 °C to RT4530
2Acetyl (Ac)-40 °C (isothermal)75<5
3Benzoyl (Bz)0 °C to RT85Not Detected

Data is illustrative and based on general principles observed in carbohydrate chemistry.

Visualizing the Workflow

A logical workflow can help in deciding the best course of action when facing acetyl migration.

troubleshooting_workflow start C4-Acetyl Migration Observed temp Lower Reaction Temperature (Isothermal Conditions) start->temp pg Change Protecting Group (e.g., to Benzoyl) start->pg reagent Modify Reagents (Avoid Basicity) start->reagent outcome Migration Minimized? temp->outcome pg->outcome reagent->outcome success Proceed with Synthesis outcome->success Yes failure Optimize Separation or Re-evaluate Synthetic Route outcome->failure No

Caption: A decision-making workflow for troubleshooting C4-acetyl migration.

References

  • The effect of temperature on selectivity of acetylation. - ResearchGate. Available from: [Link]

  • Govindarajan, M. (2020). Protecting group migrations in carbohydrate chemistry. Carbohydrate Research, 497, 108151. Available from: [Link]

  • Lassfolk, R., & Leino, R. (2023). Mechanism of Acyl Group Migration in Carbohydrates. Chemistry – A European Journal, 29(45), e202301489. Available from: [Link]

  • Lassfolk, R. (2021). Acyl Group Migration in Carbohydrates. Doria. Available from: [Link]

  • Lassfolk, R., Pedrón, M., Tejero, T., Merino, P., Wärnå, J., & Leino, R. (2022). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. Chemistry – A European Journal, 28(24), e202200499. Available from: [Link]

  • Lassfolk, R., & Leino, R. (2023). Mechanism of Acyl Group Migration in Carbohydrates. Chemistry – A European Journal. ResearchGate. Available from: [Link]

  • Codée, J. D. C., & van der Marel, G. A. (2014). 1 Protecting Group Strategies in Carbohydrate Chemistry.
  • Garegg, P. J. (1997). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education, 74(1), 13. Available from: [Link]

  • Lassfolk, R., Pedrón, M., Tejero, T., Merino, P., Wärnå, J., & Leino, R. (2022). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. ChemMedChem, 17(10), e202200499. Available from: [Link]

  • Zhang, Y., He, Y., & Li, Y. (2022). O-Acetyl migration within the sialic acid side chain: a mechanistic study by the ab initio nanoreactor. Scientific Reports, 12(1), 14945. Available from: [Link]

  • Pfrengle, F., & Seeberger, P. H. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Angewandte Chemie International Edition, 61(15), e202115433. Available from: [Link]

  • Lassfolk, R., Bertuzzi, S., Ardá, A., Wärnå, J., Jiménez-Barbero, J., & Leino, R. (2021). Kinetic Studies of Acetyl Group Migration between the Saccharide Units in an Oligomannoside Trisaccharide Model Compound and a Native Galactoglucomannan Polysaccharide. The Journal of Organic Chemistry, 86(18), 12586-12594. Available from: [Link]

  • Farkas, V., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids, 55(6), 843-851. Available from: [Link]

  • Guttman, A., Kerekgyarto, M., & Jarvas, G. (2015). Effect of Separation Temperature on Structure Specific Glycan Migration in Capillary Electrophoresis. Analytical Chemistry, 87(23), 11630-11634. Available from: [Link]

  • Hettikankanamalage, I. A. A., Lassfolk, R., Ekholm, F. S., Leino, R., & Crich, D. (2020). Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions. Chemical Reviews, 120(15), 7104-7151. Available from: [Link]

  • Mechanism of acyl migration assuming preceding deprotonation and the first step as the rate-limiting transition stage. - ResearchGate. Available from: [Link]

  • Lassfolk, R., Pedrón, M., Tejero, T., Merino, P., Wärnå, J., & Leino, R. (2022). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. SciSpace. Available from: [Link]

  • Lassfolk, R. (2021). Acyl Group Migration in Carbohydrates: Migration within the saccharide unit and across the glycosidic linkage. Doria. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates and glycoconjugates, the strategic use of protecting groups is paramount. Glycals, with their inherent reactivity, serve as versatile building blocks. The selective protection of hydroxyl groups, as seen in 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal, allows for precise chemical manipulations at other positions. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for verifying the structure and purity of these intermediates. This guide provides an in-depth analysis of the NMR characterization of 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal, offering a comparative perspective with analogous structures and detailing the necessary experimental protocols.

The Influence of Silyl and Acetyl Groups on the NMR Landscape of D-Galactal

The introduction of bulky triisopropylsilyl (TIPS) ethers at the O-3 and O-6 positions and an acetyl group at the O-4 position significantly alters the electronic environment and conformation of the D-galactal scaffold. This, in turn, leads to characteristic shifts in the ¹H and ¹³C NMR spectra. The steric bulk of the TIPS groups influences the preferred conformation of the pyranoid ring, affecting the dihedral angles between protons and, consequently, their coupling constants. The electron-withdrawing nature of the acetyl group deshields adjacent protons and carbons.

A key structural analog for comparison is 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal, where the TIPS groups are replaced by the smaller tert-butyldimethylsilyl (TBDMS) groups. While electronically similar, the reduced steric hindrance of TBDMS may result in subtle conformational differences, which can be discerned through careful NMR analysis.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Prediction
H-1~6.4dd~6.0, ~1.5The anomeric proton of the glycal is typically found in this downfield region. The coupling constants reflect interactions with H-2 and H-3.
H-2~4.8mThis vinylic proton is coupled to H-1 and H-3.
H-3~4.3mThe presence of the bulky TIPS ether at this position influences its chemical shift.
H-4~5.4app t~3.0The acetyl group at O-4 causes a significant downfield shift. The apparent triplet arises from similar coupling to H-3 and H-5.
H-5~4.1mThis proton is coupled to H-4, H-6a, and H-6b.
H-6a, H-6b~3.8 - 3.9mThe protons of the CH₂OTIPS group.
-Si(CH(CH₃)₂)₃~1.1mMethine protons of the isopropyl groups.
-Si(CH(CH₃)₂)₃~1.05d~7.0Methyl protons of the isopropyl groups.
-C(O)CH₃~2.1sThe singlet for the acetyl methyl protons.

Table 2: Predicted ¹³C NMR Data for 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-1~145The downfield vinylic carbon.
C-2~98The upfield vinylic carbon.
C-3~68Carbon bearing the O-TIPS group.
C-4~67Carbon bearing the O-acetyl group.
C-5~75
C-6~63Carbon bearing the primary O-TIPS group.
-Si(CH(CH₃)₂)₃~18Methyl carbons of the isopropyl groups.
-Si(CH(CH₃)₂)₃~12Methine carbons of the isopropyl groups.
-C(O)CH₃~170Carbonyl carbon of the acetyl group.
-C(O)CH₃~21Methyl carbon of the acetyl group.

Comparative Analysis with Related Structures

The predicted data can be benchmarked against known compounds. For instance, in 3,4,6-tri-O-acetyl-D-galactal, the protons H-3 and H-4 appear at approximately 5.4 ppm and 5.3 ppm, respectively.[1] The introduction of the sterically demanding TIPS groups at O-3 is expected to shift the H-3 resonance upfield due to conformational changes, while the acetylated H-4 remains downfield. The PubChem entry for 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal indicates the availability of a ¹H NMR spectrum which would be the most direct comparison.[2]

Experimental Protocols for NMR Characterization

To obtain high-quality NMR data for 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal, the following experimental procedures are recommended.

Sample Preparation
  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

1D NMR Spectroscopy
  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 16-64) to achieve a good signal-to-noise ratio, the spectral width, and the relaxation delay.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of the spin system from H-1 through to H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the location of the acetyl and TIPS groups by observing correlations from the protons of these groups to the carbons of the galactal ring.

Visualizing Structural Connectivity and NMR Correlations

The following diagrams illustrate the structure of the target molecule and the key expected NMR correlations.

Caption: Molecular structure of 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal.

G cluster_protons ¹H Resonances cluster_carbons ¹³C Resonances H1 H-1 (~6.4 ppm) H2 H-2 (~4.8 ppm) H1->H2 COSY C1 C-1 (~145 ppm) H1->C1 HSQC H3 H-3 (~4.3 ppm) H2->H3 COSY C2 C-2 (~98 ppm) H2->C2 HSQC H4 H-4 (~5.4 ppm) H3->H4 COSY C3 C-3 (~68 ppm) H3->C3 HSQC H5 H-5 (~4.1 ppm) H4->H5 COSY C4 C-4 (~67 ppm) H4->C4 HSQC H6 H-6 (~3.8-3.9 ppm) H5->H6 COSY C5 C-5 (~75 ppm) H5->C5 HSQC C6 C-6 (~63 ppm) H6->C6 HSQC Ac_H Ac-CH₃ (~2.1 ppm) Ac_H->C4 HMBC Ac_CO Ac-C=O (~170 ppm) Ac_H->Ac_CO HMBC

Caption: Key 2D NMR correlations for structural elucidation.

Conclusion

The comprehensive NMR characterization of 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal is essential for its use in synthetic carbohydrate chemistry. While direct experimental data is not widely published, a detailed and reliable spectral prediction can be made based on the analysis of closely related analogs. The combination of 1D and 2D NMR techniques provides a robust methodology for the complete structural verification of this important synthetic intermediate. The protocols and comparative data presented in this guide offer a framework for researchers to confidently characterize this and similar protected glycal derivatives.

References

  • Supporting information - The Royal Society of Chemistry. Available at: [Link]

  • 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal - PubChem. Available at: [Link]

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity - CIGS. Available at: [Link]

  • Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch. Available at: [Link]

  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points | ACS Omega. Available at: [Link]

Sources

Alpha-Selectivity in Glycosylation: The C4-Protecting Group Switch (Benzyl vs. Acetyl)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of


-Selectivity: Benzyl vs. Acetyl Protection at C4
Content Type:  Publish Comparison Guide

Executive Summary

In carbohydrate chemistry, the stereochemical outcome of a glycosylation reaction is frequently dictated by the C2 protecting group (neighboring group participation).[1][2][3] However, when C2 is non-participating (e.g., ether-protected), the "remote" protecting group at C4 becomes a critical stereodirecting element.

This guide compares Benzyl (Bn) and Acetyl (Ac) protection at the C4 position.[4] The choice between these two fundamentally alters the reaction pathway through two distinct mechanisms:[5]

  • Electronic Modulation (Armed/Disarmed): C4-Bn (ether) "arms" the donor for

    
    -like pathways (often 
    
    
    
    -selective via thermodynamic control), while C4-Ac (ester) "disarms" it, favoring
    
    
    -like inversion.
  • Remote Neighboring Group Participation (NGP): In specific stereoconfigurations (notably Galactose ), C4-Acyl groups actively participate to lock the conformation and shield the

    
    -face, driving high 
    
    
    
    -selectivity.
Part 1: Mechanistic Foundations
1. The Electronic Effect (Glucose & General Cases)

The electron-donating or withdrawing nature of the C4 substituent influences the stability of the oxocarbenium ion intermediate.

  • C4-Benzyl (Armed):

    • Mechanism: The electron-donating ether stabilizes the oxocarbenium ion.

    • Pathway: Promotes a loose transition state (

      
      -like).
      
    • Selectivity: Controlled by the Anomeric Effect . In non-polar solvents (DCM, Ether), the nucleophile prefers the axial (

      
      ) position to minimize dipole repulsion.
      
    • Outcome: Generally

      
      -selective  (moderate to high), but prone to mixtures if the acceptor is highly reactive.
      
  • C4-Acetyl (Disarmed):

    • Mechanism: The electron-withdrawing ester destabilizes the oxocarbenium ion.

    • Pathway: The reaction intermediate is often a covalent

      
      -species (e.g., 
      
      
      
      -triflate or
      
      
      -bromide). The reaction proceeds via an
      
      
      -like inversion.
    • Outcome: If starting from an

      
      -halide, this pathway favors 
      
      
      
      -selectivity
      .
    • Note: This is why per-acetylated glucose donors are classically

      
      -selective (anchimeric assistance at C2 + disarming effect).
      
2. The Stereoelectronic Effect (The Galactose Exception)

In Galactose , the C4 hydroxyl is axial . This geometric proximity allows the carbonyl oxygen of a C4-ester to spatially interact with the anomeric center (C1), a phenomenon known as Remote Neighboring Group Participation (NGP) .

  • C4-Acetyl (Galactose): The axial C4-acetate carbonyl attacks the oxocarbenium ion, forming a seven-membered dioxolenium intermediate. This bridge effectively blocks the

    
    -face (top face), forcing the nucleophile to attack from the 
    
    
    
    -face (bottom).
  • C4-Benzyl (Galactose): Lacks the carbonyl oxygen. Cannot form the bridge. Selectivity relies solely on solvent/anomeric effects, often resulting in lower

    
    -selectivity compared to the ester.
    
Part 2: Visualizing the Mechanism

The following diagram illustrates the divergent pathways for Galactose donors, highlighting why C4-Acetyl is superior for


-selectivity in this specific context.

G Start Galactosyl Donor (C2-Bn, C4-R) Split Start->Split Bn_Path C4 = Benzyl (Ether) 'Armed' Split->Bn_Path Ac_Path C4 = Acetyl (Ester) 'Remote Participation' Split->Ac_Path Oxo_Bn Oxocarbenium Ion (No Face Shielding) Bn_Path->Oxo_Bn Activation Prod_Bn Mixture of Anomers (α + β) Oxo_Bn->Prod_Bn Nucleophilic Attack (Both Faces Open) Dioxolenium C4-Dioxolenium Intermediate (β-Face Blocked) Ac_Path->Dioxolenium C4-Carbonyl Attack Prod_Ac High α-Selectivity (Exclusive α) Dioxolenium->Prod_Ac Nucleophilic Attack (Only α-Face Open)

Figure 1: Mechanistic divergence in Galactose donors. C4-Acetyl enables remote participation, locking the conformation for


-attack.
Part 3: Comparative Performance Data

The table below summarizes experimental trends observed in the glycosylation of primary alcohol acceptors (e.g., C6-OH of Glc/Gal) using donors with non-participating groups at C2 (to isolate the C4 effect).

FeatureC4-Benzyl (Bn)C4-Acetyl (Ac)
Electronic State Armed (High Reactivity)Disarmed (Lower Reactivity)
Primary Mechanism

/ Oxocarbenium

-like / Remote NGP
Glucose Selectivity Moderate

(

to

)

-favoring (via inversion) or Low Selectivity
Galactose Selectivity Low/Mixed (

to

)
High

(

)*
Reaction Temp Can run at low temp (-78°C)Often requires higher temp (-20°C to 0°C)
Stability Stable to base/acidLabile to base (Zemplén deprotection)

*Note: In Galactose, bulkier acyl groups like Pivaloyl (Piv) at C4 often yield even higher


-ratios than Acetyl due to increased stability of the dioxolenium intermediate.
Part 4: Experimental Protocols
Protocol A: Synthesis of High-

Galactose Linkages (C4-Remote Participation)

Objective: Synthesize an


-Gal-(1

6)-Glc disaccharide using a C4-acetylated donor.

Materials:

  • Donor: Ethyl 2,3,6-tri-O-benzyl-4-O-acetyl-1-thio-

    
    -D-galactopyranoside.
    
  • Acceptor: Methyl 2,3,4-tri-O-benzyl-

    
    -D-glucopyranoside.
    
  • Promoter: N-Iodosuccinimide (NIS) / Trifluoromethanesulfonic acid (TfOH).[6]

  • Solvent: Dichloromethane (DCM) / Diethyl Ether (

    
    ) (3:1 v/v).
    

Step-by-Step Methodology:

  • Preparation: Co-evaporate the donor (1.2 equiv) and acceptor (1.0 equiv) with dry toluene (

    
     mL) to remove trace water. Dry under high vacuum for 2 hours.
    
  • Activation Setup: Dissolve the mixture in dry DCM/

    
     (3:1, 0.05 M concentration relative to acceptor). Add 4Å molecular sieves (powdered, flame-dried). Stir at room temperature for 30 minutes.
    
  • Cooling: Cool the reaction mixture to -40°C (Acyl donors are disarmed and require warmer temps than per-benzylated donors, but -40°C balances reactivity/selectivity).

  • Promoter Addition: Add NIS (1.5 equiv) followed by catalytic TfOH (0.1 equiv). The solution should turn dark red/brown.

  • Monitoring: Stir at -40°C. Monitor by TLC (Hexane/Ethyl Acetate 2:1). The reaction typically completes in 1–2 hours due to the disarmed nature of the C4-Ac.

  • Quenching: Quench with saturated aqueous

    
     (sodium thiosulfate) and saturated 
    
    
    
    .
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography. Expect the

    
    -anomer  as the major product (
    
    
    
    Hz).
Protocol B: Self-Validation Checklist

To ensure the observed selectivity is due to the C4-group and not artifacts:

Part 5: Decision Matrix

Use this logic flow to select the correct C4 protecting group for your target linkage.

DecisionTree Start Target Linkage? SugarType Sugar Type? Start->SugarType Gal Galactose SugarType->Gal Glc Glucose SugarType->Glc Gal_Alpha Goal: Alpha (cis) Gal->Gal_Alpha Gal_Beta Goal: Beta (trans) Gal->Gal_Beta Glc_Alpha Goal: Alpha (cis) Glc->Glc_Alpha Rec_Gal_Ac Select C4-Acetyl (Remote Participation) Gal_Alpha->Rec_Gal_Ac Strongest Effect Rec_Gal_Bn Select C2-Participating (C4-Bn acceptable) Gal_Beta->Rec_Gal_Bn Standard NGP (C2) Rec_Glc_Bn Select C4-Benzyl (Thermodynamic Control) Glc_Alpha->Rec_Glc_Bn Avoid Disarming

Figure 2: Strategic selection of C4 protecting groups based on sugar identity and target stereochemistry.

References
  • Comparison of C4-Acyl vs C4-Ether in Galactose

    • Title: The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation[7]

    • Source: Journal of the American Chemical Society (2022)[7]

    • URL:[Link]

  • Mechanistic Insight into Remote Participation

    • Title: Evaluating C2-Neighbouring and C3-, C4-, C6-Remote Participation in Peracetylated Glycosyl Cations[8]

    • Source: Max Planck Institute / ChemRxiv
    • URL:[Link]

  • General Glycosylation Strategies (Armed/Disarmed)

    • Title: A Head-to-Head Comparison of Benzyl and Acetyl Protecting Groups in Carbohydrate Chemistry[9]

    • Source: BenchChem Guides
  • Stereoelectronic Effects in Donors

    • Title: Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates[5][10]

    • Source: Molecules (2025)[5][10][11]

    • URL:[Link]

Sources

Comparative Guide: COSY and HSQC Spectral Analysis of Silyl-Galactals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Silyl-galactals (e.g., TBS/TBDPS-protected galactals) represent a critical class of intermediates in oligosaccharide synthesis and drug discovery, particularly in the assembly of tumor-associated carbohydrate antigens (TACAs). Their analysis presents a unique challenge: the galactal double bond (C1=C2) imposes a half-chair conformation that distorts typical pyranose coupling constants, while bulky silyl protecting groups crowd the aliphatic region.

This guide compares the efficacy of Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) against standard 1D


H NMR. We demonstrate that while 1D NMR is sufficient for purity checks, the COSY-HSQC tandem workflow is the mandatory standard  for de novo structural assignment and stereochemical validation of silyl-galactals.

Part 1: The Analytical Challenge

The structural elucidation of silyl-galactals is complicated by three specific factors:

  • Spectral Crowding (3.5 – 4.5 ppm): The ring protons (H3, H4, H5) and the methylene protons (H6a/H6b) often overlap significantly. Silyl ethers (TBS, TBDPS) add intense methyl signals (0.0 – 1.1 ppm) and aromatic signals (7.0 – 8.0 ppm), but do not resolve the "sugar region" overlap.

  • The "Galacto-Configuration" Trap: In galactals, the relationship between H4 and H5 is often gauche, resulting in a very small scalar coupling constant (

    
     Hz). This weak coupling frequently causes the COSY cross-peak to vanish, breaking the connectivity chain.
    
  • Conformational Mobility: Unlike rigid pyranosides, galactals possess a flexible half-chair conformation (

    
     or 
    
    
    
    ), making chemical shifts sensitive to solvent and temperature.

Part 2: Comparative Analysis of Methods

Method A: 1D H NMR (Baseline)
  • Function: Rapid assessment of reaction conversion and purity.

  • Mechanism: Direct observation of proton resonance frequencies.

  • Limitation: In silyl-galactals, H3, H4, and H5 often appear as a second-order multiplet. While the alkene protons (H1, H2) are distinct, the stereochemistry at C3 and C4 cannot be confidently assigned without resolving the scalar couplings hidden in the multiplet.

Method B: H- H COSY (The Connectivity Solver)
  • Function: Traces the spin system through scalar coupling (

    
    ).
    
  • Mechanism: An off-diagonal cross-peak at coordinates

    
     indicates protons A and B are vicinal neighbors.
    
  • Application to Galactals:

    • Entry Point: The deshielded H1 (approx. 6.0-6.4 ppm) couples clearly to H2 (4.5-5.0 ppm).

    • The Chain: H2 couples to H3.

    • The Failure Point: As noted, the H4-H5 correlation is often weak or missing in galactals due to the small dihedral angle.

  • Verdict: Essential but insufficient on its own due to the "galacto-gap."

Method C: H- C HSQC (The Resolution Solver)
  • Function: Correlates a proton to the carbon it is directly attached to (

    
    ).
    
  • Mechanism: Spreads the crowded proton signals into the wide Carbon dimension (0-150 ppm).

  • Application to Galactals:

    • Differentiation: C1 (140-145 ppm) and C2 (100-105 ppm) are chemically distinct.

    • Resolution: Even if H3 and H4 overlap perfectly in the proton dimension, their carbons (C3 ~65-75 ppm vs C4 ~65-75 ppm) will likely have slight differences, or the cross-peaks will be topologically distinct, allowing assignment.

  • Verdict: The "Gold Standard" when combined with COSY.

Performance Comparison Matrix
Feature1D

H NMR
COSYHSQC
Primary Utility Purity / StoichiometryConnectivity (H-H)Assignment (H-C) / Resolution
Resolved H3/H4/H5 LowMediumHigh
Stereochemical Insight Limited (

often obscured)
High (via cross-peak geometry)Indirect (via Chemical Shift)
Time Cost (Typical) 5 mins15 - 45 mins30 - 90 mins
Sample Requirement > 1 mg> 2 mg> 5 mg (for standard probe)

Part 3: Detailed Experimental Protocol

This protocol is optimized for a Bruker Avance III HD 500 MHz system, but parameters are transferable.

Sample Preparation
  • Solvent: Dissolve 5–10 mg of silyl-galactal in 0.6 mL of

    
      (Chloroform-d).
    
    • Why? Silyl groups are lipophilic.

      
       is unsuitable. 
      
      
      
      provides sharp lines and prevents H/D exchange of any residual labile protons.
  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent). Filter solution through cotton if any particulates are visible.

Acquisition Parameters
Experiment 1: The COSY (Gradient Selected)
  • Pulse Sequence: cosygpppqf (Magnitude mode, gradient pulses for selection).

  • Spectral Width (SW): 10-12 ppm (ensure silyl methyls and deshielded alkenes are included).

  • Points (TD): 2048 (F2) x 256 (F1).

  • Scans (NS): 4 to 8 per increment.

  • Relaxation Delay (D1): 1.5 – 2.0 s.

  • Processing: Sine-Bell squared window function (SSB=0) in both dimensions to sharpen cross-peaks.

Experiment 2: The HSQC (Multiplicity Edited)
  • Pulse Sequence: hsqcedetgpsisp2.2 (Edited:

    
     positive (red), 
    
    
    
    negative (blue)).
    • Critical Insight: This sequence distinguishes the C6 methylene (blue) from the C3/C4/C5 methines (red), instantly validating the C6 assignment.

  • Coupling Constant (

    
    ):  Set cnst2 to 145 Hz (standard for carbohydrates).
    
  • Scans (NS): 8 to 16 (depending on concentration).

  • Linear Prediction: Apply in F1 (indirect dimension) to improve resolution without extending experiment time.

Part 4: Data Interpretation & Logic Flow

The "Walk the Ring" Strategy

Do not attempt to assign peaks randomly. Follow this causal chain:

  • Anchor at the Alkene: Locate the doublet of doublets at ~6.2 ppm. This is H1 .

  • Step 1 (COSY): Find the cross-peak from H1. This identifies H2 (typically ~4.7 ppm).

  • Step 2 (COSY): From H2, find the next correlation. This is H3 .

    • Checkpoint: If H3 is obscured, check the HSQC at the H2 proton frequency to confirm the C2 carbon, then look for C3.

  • Step 3 (The Galacto-Bridge): From H3, find H4 .

    • Note: In silyl-galactals, H4 is often a broad singlet or narrow doublet due to small couplings to both H3 and H5.

  • Step 4 (HSQC Validation): Use the Edited HSQC to identify H6a/H6b . They will be the only negative (blue) signals in the sugar region.

  • Step 5 (Closing the Loop): The remaining methine signal that correlates to H6 in COSY (or fits the remaining gap) is H5 .

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for assigning silyl-galactals, handling the specific "Galacto-Configuration" issue.

G Start Sample: Silyl-Galactal in CDCl3 OneD 1. Run 1D 1H NMR (Check Purity & Identify H1/H2) Start->OneD COSY 2. Run COSY (Trace Connectivity H1 -> H2 -> H3) OneD->COSY Decision Is H3-H4-H5 connectivity clear? COSY->Decision Success Complete Assignment (Confirm Stereochemistry via J-values) Decision->Success Yes Problem Ambiguity: Overlap or Missing H4-H5 Cross-peak Decision->Problem No HSQC 3. Run Edited-HSQC (Separate C-H correlations) Problem->HSQC Logic1 Identify C6 (CH2) (Negative Phase Signal) HSQC->Logic1 Logic2 Identify H5 (Correlates to C6 via COSY/TOCSY) Logic1->Logic2 Logic3 Assign H4 by Elimination (Remaining methine) Logic2->Logic3 Logic3->Success

Figure 1: Logical workflow for the structural assignment of silyl-galactals, highlighting the role of HSQC in resolving overlaps and connectivity breaks common in galacto-configured systems.

References

  • Duus, J. Ø., Gotfredsen, C. H., & Bock, K. (2000). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews, 100(12), 4589–4614.

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1–19.

  • Danishefsky, S. J., & Bilodeau, M. T. (1996). Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence. Angewandte Chemie International Edition, 35(13-14), 1380–1419.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through the Chemical Bond).

Determining anomeric configuration of galactal addition products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Determining Anomeric Configuration of Galactal Addition Products

Executive Summary The stereoselective functionalization of galactal (1,2-dideoxy-D-lyxo-hex-1-enopyranose) is a cornerstone in the synthesis of 2-deoxy- and 2-substituted galactosides. However, the electrophilic addition to the C1-C2 double bond creates a new stereocenter at C1 (and often C2), necessitating rigorous validation of the anomeric configuration (


 vs. 

).

This guide provides a definitive workflow for assigning anomeric configuration. Unlike simple pyranoses, galactal addition products often exhibit conformational flexibility or 2-deoxy-substitution patterns that complicate standard Karplus analysis. We prioritize a multi-modal approach:


H NMR coupling constants (

)
as the primary screen, 1D-NOE/NOESY as the spatial validator, and

heteronuclear coupling
as the authoritative tie-breaker.

Part 1: Strategic Analysis & Mechanism

To determine configuration, one must first understand the origin of the stereochemistry. Electrophilic addition to galactal typically proceeds via a two-step mechanism:

  • Electrophilic Attack: The electrophile (

    
    ) attacks the electron-rich enol ether double bond. Due to the axial orientation of the C4-hydroxyl group in galactose, steric steering often dictates facial selectivity, forming a cyclic "onium" ion (e.g., iodonium).
    
  • Nucleophilic Opening: The nucleophile (

    
    ) opens the ring, typically in a trans-diaxial fashion to satisfy the Fürst-Plattner rule.
    

However, the final anomeric outcome (


 or 

) depends on the specific reagents and solvent effects (anomeric effect vs. solvent participation).

Mechanistic Pathway Diagram

GalactalMechanism Galactal Galactal (C1=C2 Double Bond) Intermed Cyclic Onium Ion (Oxocarbenium/Halonium) Galactal->Intermed Electrophile (E+) Facial Selectivity Prod_Alpha α-Anomer Product (Axial OR / Eq H1) Intermed->Prod_Alpha Nu- Attack (Axial) Anomeric Effect Prod_Beta β-Anomer Product (Eq OR / Ax H1) Intermed->Prod_Beta Nu- Attack (Equatorial) Kinetic Control

Figure 1: Divergent pathways in galactal addition. The intermediate geometry and nucleophile trajectory determine the final C1 stereochemistry.[1]

Part 2: Comparative Methodology

Method A: H NMR Vicinal Coupling ( )

The First-Pass Screen

In a standard


 chair conformation, the coupling constant between H1 and H2 is dictated by the dihedral angle (Karplus relationship).
  • 
    -Anomer (H1 Axial):  H1 is axial.[2] If C2 has an axial proton (H2
    
    
    
    ), the H1-H2 relationship is trans-diaxial (
    
    
    ).
    • Signal: Large coupling,

      
       Hz.
      
    • Appearance: Doublet (d) or Doublet of Doublets (dd).

  • 
    -Anomer (H1 Equatorial):  H1 is equatorial.[2] Regardless of whether H2 is axial or equatorial, the dihedral angle is small (approx. 
    
    
    
    or
    
    
    ).
    • Signal: Small coupling,

      
       Hz.
      
    • Appearance: Broad singlet (br s) or narrow doublet.

Critical Caveat for Galactal Products: Galactal additions often yield 2-deoxy sugars (e.g., via hydration). In 2-deoxy-galactosides, C2 has two protons (H2


 and H2

).
  • 
    -isomer:  H1 (ax) couples strongly to H2
    
    
    
    (
    
    
    Hz) and weakly to H2
    
    
    (
    
    
    Hz). Result: Distinct dd.
  • 
    -isomer:  H1 (eq) couples weakly to both H2
    
    
    
    and H2
    
    
    (
    
    
    Hz and
    
    
    Hz). Result: Narrow multiplet.
Method B: 1D-NOE / NOESY Spectroscopy

The Spatial Validator (Gold Standard)

When coupling constants are ambiguous (e.g., due to ring distortion or signal overlap), Nuclear Overhauser Effect (NOE) provides definitive proof of spatial proximity.

  • 
    -Galactoside (H1 Axial): 
    
    • H1 is on the

      
      -face (bottom).
      
    • H3 and H5 are also axial (bottom face).

    • Key Correlation: Strong NOE correlations between H1

      
       H3  and H1 
      
      
      
      H5
      . This "1-3-5 diaxial network" is the fingerprint of the
      
      
      -anomer in the
      
      
      chair.
  • 
    -Galactoside (H1 Equatorial): 
    
    • H1 is on the

      
      -face (top).
      
    • H2 (if present) may show NOE, but the absence of H1-H3/H5 correlations is the primary diagnostic.

Method C: Heteronuclear Coupling ( )

The Tie-Breaker

The coupling constant between C1 and H1 (measured via coupled HSQC or gated-decoupling


C NMR) is directly sensitive to the electron density of the anomeric bond.
  • 
    -Anomer (Eq H1): 
    
    
    
    Hz.
  • 
    -Anomer (Ax H1): 
    
    
    
    Hz.
  • Why: The orbital overlap in the

    
    -anomer (lone pair vs. C-H bond) increases the s-character of the bond, leading to a higher 
    
    
    
    value.

Part 3: Decision Matrix & Data Presentation

Table 1: Comparative Analysis of Configuration Determination Methods

FeatureMethod A:

(NMR)
Method B: NOE/NOESY Method C:

Primary Indicator Dihedral Angle (Karplus)Spatial ProximityBond Hybridization/Electronics

-Anomer Data

Hz (Large)
Strong H1

H3, H5

Hz

-Anomer Data

Hz (Small)
No H1

H3/H5

Hz
Sample Requirement Standard (

2-5 mg)
Standard (

5-10 mg)
High Conc. (

20 mg+)
Confidence Score High (unless conformational flux)Very High (Definitive)Very High (Unambiguous)
Cost/Time Low / 5 minsMedium / 30-60 minsMedium / 1-4 hours

Decision Tree Diagram

DecisionTree Start Purified Galactal Addition Product Step1 Run 1H NMR Check H1 Signal Start->Step1 CheckJ Is J(1,2) > 7 Hz? Step1->CheckJ Beta Configuration: BETA (β) (Axial H1) CheckJ->Beta Yes Ambiguous Ambiguous J-coupling? (e.g., broad singlet or overlap) CheckJ->Ambiguous No / Unclear Alpha Configuration: ALPHA (α) (Equatorial H1) Step2 Run 1D-NOE Irradiate H1 Ambiguous->Step2 CheckNOE NOE with H3 & H5? Step2->CheckNOE CheckNOE->Beta Yes (Strong) CheckNOE->Alpha No

Figure 2: Logical workflow for assigning anomeric configuration. Start with J-coupling; escalate to NOE if signals are ambiguous.

Part 4: Detailed Experimental Protocols

Protocol 1: 1D Selective NOE Experiment

Use this when J-couplings are inconclusive (e.g., broad multiplets).

  • Sample Prep: Dissolve 5–10 mg of product in 0.6 mL of high-quality deuterated solvent (

    
     or 
    
    
    
    ). Note: Ensure the solution is free of paramagnetic impurities (filter through cotton/Celite).
  • Instrument Setup:

    • Pulse Sequence: selnogp (Bruker) or equivalent 1D DPFGSE-NOE.

    • Mixing Time (

      
      ): Set to 400–600 ms . (Too short = no signal; too long = spin diffusion).
      
  • Acquisition:

    • Acquire a standard

      
      H spectrum first to determine the exact frequency (O1) of the H1 resonance.
      
    • Set the selective shaped pulse on the H1 resonance.

    • Scans: 128–256 scans are usually sufficient.

  • Analysis:

    • Phase the spectrum so the irradiated peak (H1) is negative.

    • Look for positive enhancement peaks.

    • Interpretation: If you see peaks at the chemical shifts of H3 and H5, the H1 is axial (

      
      ). If you only see H2 (or nothing significant), it is likely equatorial (
      
      
      
      ).
Protocol 2: Measurement of (Coupled HSQC)

Use this for novel compounds where ring conformation is suspect.

  • Sample Prep: Requires higher concentration (20 mg+ preferred).

  • Instrument Setup:

    • Select a Coupled HSQC (without proton decoupling during acquisition) or a Gated Decoupled

      
      C  experiment.
      
    • Focus on the anomeric region:

      
      H (4.0–6.5 ppm) and 
      
      
      
      C (90–105 ppm).
  • Analysis:

    • The anomeric cross-peak will appear as a doublet in the proton dimension (or split in the carbon dimension depending on the experiment).[2][3]

    • Measure the splitting in Hz.

    • >170 Hz =

      
       (Equatorial H).
      
    • <162 Hz =

      
       (Axial H).
      

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics. Link

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Concepts in Magnetic Resonance Part A. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Stereochemistry and Conformation). Link

  • Cramer, C. J., & Truhlar, D. G. (1993). Anomeric Effect in Galactose and Glucose. Journal of the American Chemical Society. Link

Sources

Impact of C3-TIPS Bulkiness on Glycosyl Acceptor Accessibility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Wall" Effect

In complex oligosaccharide synthesis, the choice of protecting group at the C3 position of a pyranose ring is rarely passive. While Benzyl (Bn) and Acetyl (Ac) groups are standard, the Triisopropylsilyl (TIPS) group at C3 acts as a strategic "steric wall."

This guide analyzes the impact of C3-TIPS bulkiness on the accessibility of neighboring glycosyl acceptors (specifically C2-OH and C4-OH).

  • The Advantage: C3-TIPS provides robust orthogonal protection and, critically, can enhance 1,2-cis stereoselectivity by physically blocking the trans approach of a donor.

  • The Trade-off: It significantly reduces the nucleophilicity of neighboring hydroxyls (C2/C4), often requiring optimized glycosylation protocols to achieve acceptable yields.

Mechanistic Analysis: Steric Cone Angles & Accessibility

To understand why C3-TIPS alters acceptor accessibility, we must compare the physical space occupied by the silyl ligands. The "Cone Angle" (


) defines the steric bulk.
Comparative Steric Parameters
Protecting GroupLigand StructureCone Angle (

)
Relative Stability (Acid)Impact on Neighboring OH
TMS

~118°1 (Baseline)Negligible
TBS

~130°~20,000Moderate
TBDPS

~145°~5,000,000High (Aromatic stacking)
TIPS

~160° ~700,000 Severe (Steric Crowding)

Data synthesized from standard silyl ether stability charts [1, 2].

The "Shadowing" Effect

When TIPS is installed at C3 (e.g., in a glucopyranoside), its isopropyl arms rotate to minimize strain. This creates a "shadow" over the C2 and C4 positions.

  • C2-OH Accessibility: The C3-TIPS group clashes with the C2-OH, forcing the hydroxyl into a specific rotamer population. This reduces the entropic probability of the C2-OH attacking a glycosyl donor.

  • Stereochemical Consequence: If the C3-TIPS is equatorial (as in Glucose), it shields the "top" face of the ring. This often forces incoming donors to attack from the opposite side, potentially enhancing

    
    -selectivity in mannosylation or 
    
    
    
    -selectivity in glucosylation depending on the donor type.

StericShadow cluster_outcome Reaction Outcome C3_TIPS C3-O-TIPS Group (Cone Angle ~160°) C2_OH Neighboring C2-OH (Acceptor Site) C3_TIPS->C2_OH Steric Crowding (Reduces Nucleophilicity) Donor Incoming Glycosyl Donor (Electrophile) C3_TIPS->Donor Blocks 'Top' Face Approach TS Transition State Energy Barrier C3_TIPS->TS Increases Activation Energy C2_OH->TS Nucleophilic Attack Result Reduced Yield High Stereocontrol TS->Result

Figure 1: Mechanistic flow illustrating how the bulk of the C3-TIPS group increases the transition state energy for neighboring glycosylation.

Comparative Performance Guide

This section compares the glycosylation efficiency of a C2-OH acceptor when the C3 position is protected by TIPS versus standard alternatives (Benzyl and Acetyl).

Model Reaction: Glycosylation of Methyl 4,6-O-benzylidene-3-O-R-glucopyranoside (Acceptor) with a standard Perbenzylated Thioglucoside (Donor).

FeatureC3-O-TIPS (Target) C3-O-Benzyl (Bn)C3-O-Acetyl (Ac)
Acceptor Nucleophilicity Low (Disarmed by sterics)High (Armed by ether)Low (Disarmed by electronics)
Typical Yield 65 - 75%85 - 95%70 - 80%
Reaction Time Slow (4 - 12 h)Fast (1 - 3 h)Moderate (3 - 6 h)
Stereoselectivity (

)
High (Steric directing)Moderate (Solvent dependent)High (Neighboring group participation)
Stability Acid/Base StableAcid StableBase Labile
De-protection Fluoride (TBAF/HF)Hydrogenolysis (

)
Zemplén (

)
Critical Insight:

While C3-Bn allows for high yields, it offers little stereochemical direction. C3-Ac directs via participation (forming 1,2-trans linkages).[1] C3-TIPS is unique: it directs via steric exclusion without forming a covalent intermediate, often favoring 1,2-cis linkages or reinforcing thermodynamic control [3, 4].

Experimental Protocols

Protocol A: Regioselective Installation of C3-TIPS

Objective: Install TIPS at C3 of a 4,6-O-benzylidene glucoside, leaving C2-OH free. Note: C3-OH is generally more nucleophilic than C2-OH, allowing for regioselective silylation without blocking C2.

  • Starting Material: Dissolve Methyl 4,6-O-benzylidene-

    
    -D-glucopyranoside (1.0 equiv) in anhydrous DCM.
    
  • Base: Add 2,6-Lutidine (2.5 equiv). Avoid Imidazole if high regioselectivity is required; Lutidine is milder.

  • Reagent: Cool to 0°C. Dropwise add TIPS-OTf (Triisopropylsilyl triflate) (1.1 equiv). Do not use TIPS-Cl; it is too unreactive for secondary alcohols under mild conditions.

  • Reaction: Stir at 0°C for 2h. Monitor by TLC (Hexane:EtOAc 4:1). The C3-TIPS product (Rf ~0.6) forms first. Over-reaction leads to C2,C3-di-TIPS.

  • Quench: Add MeOH (excess) to quench unreacted triflate.

  • Purification: Silica gel chromatography.

    • Validation: 1H NMR should show the C3-H shift downfield slightly, and integration of 21 protons for the TIPS group (3x CH, 6x CH3).

Protocol B: Glycosylation with C3-TIPS Acceptor

Objective: Glycosylate the sterically hindered C2-OH.

  • Activation: Mix C3-TIPS acceptor (1.0 equiv) and Thioglycoside Donor (1.2 equiv) in DCM/Ether (solvent choice affects selectivity). Add 4Å Molecular Sieves. Stir 30 min.

  • Promoter: Cool to -40°C (or -20°C due to lower reactivity). Add NIS (N-iodosuccinimide, 1.3 equiv) and TfOH (Triflic acid, 0.1 equiv).

    • Expert Tip: If reaction is sluggish due to TIPS bulk, switch promoter to DMTST or warm slowly to 0°C.

  • Monitoring: Reaction may take longer than standard Bn-protected acceptors.

  • Workup: Quench with saturated

    
     and 
    
    
    
    .

Workflow Start 4,6-O-Benzylidene Glucoside Diol Step1 Regioselective Silylation (TIPS-OTf, 2,6-Lutidine, 0°C) Start->Step1 Check Check Regioselectivity (C3 vs C2) Step1->Check Check->Start Mixture (Respurify) Acceptor C3-O-TIPS Acceptor (C2-OH Free) Check->Acceptor Success Glyco Glycosylation (Donor + NIS/TfOH) Acceptor->Glyco + Donor Product Disaccharide (Sterically Controlled) Glyco->Product

Figure 2: Workflow for synthesizing and utilizing the C3-TIPS acceptor.

Troubleshooting & Optimization

ProblemCauseSolution
No Reaction at C2-OH TIPS bulk prevents donor approach.Use a smaller donor leaving group (e.g., Trichloroacetimidate instead of Thio) or increase temperature to 0°C.
Migration of TIPS Basic conditions during workup or excess acid.TIPS is very stable to migration (unlike TBDMS), but avoid strong base. Use buffered workup.
Low Regioselectivity (C2 vs C3) TIPS-OTf added too fast or too warm.Lower temp to -20°C. Switch base to Collidine.
Hydrolysis of TIPS Acidic promoter (TfOH) too strong.TIPS is acid stable, but prolonged exposure to strong Lewis acids can cleave it. Neutralize promptly.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. BenchChem Technical Support.[2] Link

  • Bols, M., & Pedersen, C. M. (2017).[3] Silyl-protective groups influencing the reactivity and selectivity in glycosylations.[1][3][4] Beilstein Journal of Organic Chemistry, 13, 93–105.[3] Link

  • Frihed, T. G., et al. (2018). Mapping Glycosyl Acceptor Reactivity. Chemistry - A European Journal. Link

  • Wikipedia. Silyl ether - Stability and Reactivity.Link[5]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal is a specialized carbohydrate intermediate used primarily in the synthesis of complex oligosaccharides and glycomimetics. While specific toxicological data for this exact derivative is limited, its structural components (glycal core, silyl ethers) dictate that it be handled according to Universal Precautionary Principles for bioactive organic intermediates.

Immediate Action Snapshot:

  • Hazard Classification: Treat as Irritant (Skin/Eye/Respiratory) . The compound contains a reactive enol ether functionality and hydrolyzable ester/silyl groups.

  • Primary Engineering Control: All open-vessel handling must occur inside a certified Chemical Fume Hood .

  • Critical PPE: Nitrile gloves (double-gloved for solution handling), chemical splash goggles, and a flame-resistant lab coat.

Risk Assessment & Chemical Behavior

To select the correct PPE, we must understand the chemical's behavior.[1] This compound is not just "sugar"; it is a lipophilic, reactive intermediate.

Structural ComponentChemical Behavior & RiskOperational Implication
Galactal Core (Enol Ether) Acid-sensitive. Can undergo hydration or polymerization upon exposure to ambient moisture/acid.Storage: Must be kept dry and cold. Spills: Do not use acidic absorbents.
Triisopropylsilyl (TIPS) Groups Adds significant lipophilicity (fat solubility). Increases skin permeability potential.Skin Protection: Solvent-based solutions will penetrate skin rapidly. Double-gloving is mandatory when dissolved in organic solvents.
Acetyl Group Ester functionality; generally stable but hydrolyzable.Standard organic handling applies.
Physical State Typically a viscous oil or low-melting solid.Inhalation: Low risk for oil; moderate dust risk if solidified/crystallized.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety system. If one barrier fails, the next ensures protection.

A. Eye & Face Protection[2][3][4][5]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 compliant).

  • Scientific Rationale: Safety glasses are insufficient because this compound is often handled in volatile solvents (Dichloromethane, THF) during synthesis. A splash of the dissolved compound can carry the lipophilic silyl-sugar into the eye tissue rapidly.

  • Contraindication: Do not wear contact lenses when handling this material in solution, as solvents can fuse lenses to the cornea or trap the chemical against the eye.

B. Hand Protection
  • Standard Handling (Solid/Oil): Disposable Nitrile Gloves (Minimum thickness: 0.11 mm).

  • Solution Handling (DCM/THF): Double-gloving technique.

    • Inner Layer: Nitrile.

    • Outer Layer: Nitrile or Laminate (Silver Shield) if handling large volumes.

  • Rationale: Chlorinated solvents (commonly used with glycals) degrade nitrile in <5 minutes. The inner glove provides a "retreat window" to remove gloves immediately after a splash.

C. Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (if hood unavailable or cleaning dust spills): NIOSH-approved N95 particulate respirator (for solids) or Half-face respirator with Organic Vapor (OV) cartridges (if aerosols are generated).

D. Body Protection
  • Requirement: 100% Cotton or Nomex Lab Coat (Flame Resistant).

  • Rationale: Synthetic fabrics (polyester) can melt into the skin if a fire occurs involving the flammable solvents used to dissolve this compound.

Operational Protocols

Workflow Visualization: Safe Handling Logic

HandlingProtocol Start START: Handling 4-O-Acetyl-3,6-di-O-TIPS-galactal CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Oil Viscous Oil CheckState->Oil Weighing Weighing Procedure Solid->Weighing Use Anti-static Gun Oil->Weighing Use Glass Pasteur Pipette Solvent Dissolving (DCM/THF) Weighing->Solvent Control1 Engineering Control: Fume Hood Sash < 18 inches Solvent->Control1 Control2 PPE Control: Double Nitrile Gloves Solvent->Control2

Figure 1: Decision logic for handling the compound based on physical state. Note the critical control points at the solvation stage.

Step-by-Step Handling Procedure

1. Storage & Retrieval

  • Condition: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Why? The glycal double bond is electron-rich and prone to oxidation or acid-catalyzed addition of water (hydration) over time.

  • Thawing: Allow the container to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, accelerating hydrolytic decomposition.

2. Weighing & Transfer

  • For Oils: The high viscosity of TIPS-protected sugars makes syringes inaccurate. Use a tared glass vial and a glass Pasteur pipette. Avoid plastic tips, as plasticizers can leach into lipophilic oils.

  • For Solids: Use an anti-static gun if the powder is flighty. Weigh inside the fume hood using a draft shield on the balance.

3. Reaction Setup (Inert Atmosphere)

  • Perform all reactions under positive pressure of Nitrogen or Argon.

  • Caution: When using Lewis acids (e.g., BF3·OEt2) to activate the galactal, ensure the system is strictly anhydrous. Moisture will quench the catalyst and potentially degrade the starting material into 2-deoxy-aldoses.

Emergency & Disposal Procedures

Spill Management
  • Evacuate the immediate area if a large volume of solvent is involved.

  • Isolate: Don full PPE (Goggles, Lab Coat, Double Gloves).

  • Neutralize/Absorb:

    • Do NOT use water (spreads lipophilic compounds).

    • Use Vermiculite or Sand to absorb the oil/solution.

  • Clean: Wipe the area with Acetone, followed by soap and water.

Waste Disposal
  • Classification: Hazardous Organic Waste.

  • Stream: Segregate into Non-Halogenated or Halogenated solvent waste depending on the solvent used.

  • Labeling: Clearly tag as "Contains Silyl-Protected Carbohydrate Derivatives."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary for 3,4,6-Tri-O-acetyl-D-galactal (Analogous Hazard Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor.

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal
Reactant of Route 2
Reactant of Route 2
4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.